molecular formula C9H18ClNO2S B13492899 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Katalognummer: B13492899
Molekulargewicht: 239.76 g/mol
InChI-Schlüssel: LYWUDYPPQNLOLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS: 1339619-27-0) is a high-purity sulfonyl piperidine derivative intended for research and development purposes. This compound features a unique structure with a chloromethylsulfonyl moiety, making it a valuable synthetic intermediate or potential covalent modifier in medicinal chemistry campaigns. Sulfonyl piperidine scaffolds are of significant interest in pharmaceutical research for their role in designing potent inhibitors of biologically relevant targets . For instance, similar structures have been utilized in the development of novel spiro-piperidine compounds as advanced inhibitors for targets like the ASH1L protein, a histone methyltransferase implicated in certain types of leukemia . The reactive chloromethyl group (-CH2Cl) on the sulfonamide nitrogen may allow for selective alkylation, facilitating the creation of targeted chemical probes or covalent inhibitors. Researchers can leverage this building block to explore new chemical space in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H18ClNO2S

Molekulargewicht

239.76 g/mol

IUPAC-Name

1-(chloromethylsulfonyl)-4-ethyl-4-methylpiperidine

InChI

InChI=1S/C9H18ClNO2S/c1-3-9(2)4-6-11(7-5-9)14(12,13)8-10/h3-8H2,1-2H3

InChI-Schlüssel

LYWUDYPPQNLOLI-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCN(CC1)S(=O)(=O)CCl)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, a specialized heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from closely related structural analogs to construct a robust profile. The guide delves into its predicted physicochemical characteristics, outlines a plausible and detailed synthetic pathway, and explores its reactivity, with a particular focus on the utility of the N-(chloromethyl)sulfonyl functional group as a reactive handle for further molecular elaboration. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this and similar compounds.

Introduction and Molecular Overview

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a unique molecule that combines a sterically hindered 4,4-disubstituted piperidine core with a highly reactive N-(chloromethyl)sulfonyl group. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The 4,4-disubstitution with ethyl and methyl groups introduces a specific three-dimensional architecture that can be exploited to fine-tune interactions with biological targets. The N-(chloromethyl)sulfonyl moiety, on the other hand, is a potent electrophilic handle, enabling covalent modification and the construction of more complex molecular architectures. This combination of a stable, drug-like scaffold with a versatile reactive group makes this compound a valuable, albeit specialized, building block in organic synthesis.

Predicted Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine have been inferred from data on analogous N-sulfonylpiperidines and compounds containing the chloromethylsulfonyl group.

PropertyPredicted Value / CharacteristicsRationale / Analogous Compounds
Molecular Formula C₉H₁₈ClNO₂S-
Molecular Weight 239.76 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidN-sulfonylpiperidines are often oils or solids.[1]
Boiling Point > 280 °C (Predicted)High due to the polar sulfonyl group and molecular weight.[2]
Solubility Soluble in dichloromethane, ethyl acetate, THF. Sparingly soluble in water.The alkyl groups and piperidine ring provide organic solubility, while the sulfonyl group offers some polarity.
Stability Moisture-sensitive; reacts violently with water.[3][4] Thermally unstable at elevated temperatures.Based on the high reactivity of chloromethanesulfonyl chloride.[3][4]
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.5 - 4.8 ppm (s, 2H, -SO₂-CH ₂-Cl)

    • δ 3.0 - 3.4 ppm (m, 4H, piperidine ring protons adjacent to N)

    • δ 1.4 - 1.8 ppm (m, 4H, piperidine ring protons at C3 and C5)

    • δ 1.2 - 1.4 ppm (q, 2H, -CH ₂-CH₃)

    • δ 0.8 - 1.0 ppm (s, 3H, -CH ₃)

    • δ 0.7 - 0.9 ppm (t, 3H, -CH₂-CH ₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 60 - 65 ppm (-SO₂-C H₂-Cl)

    • δ 45 - 50 ppm (piperidine ring carbons adjacent to N)

    • δ 30 - 35 ppm (piperidine ring carbons at C3 and C5)

    • δ 30 - 35 ppm (C -4 of piperidine)

    • δ 25 - 30 ppm (-C H₂-CH₃)

    • δ 20 - 25 ppm (-C H₃)

    • δ 8 - 12 ppm (-CH₂-C H₃)

  • IR (neat, cm⁻¹):

    • 2950-2850 (C-H stretching)

    • 1350-1320 (asymmetric SO₂ stretching)

    • 1160-1140 (symmetric SO₂ stretching)

    • 750-700 (C-Cl stretching)

  • Mass Spectrometry (EI):

    • Expected molecular ion peak (M⁺) at m/z 239/241 (due to ³⁵Cl/³⁷Cl isotopes).

    • Common fragmentation patterns would involve the loss of the chloromethyl group (-CH₂Cl) and cleavage of the piperidine ring.

Synthesis and Purification

The most direct and logical synthetic route to 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is the reaction of 4-ethyl-4-methylpiperidine with chloromethanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from secondary amines.[5]

Synthesis of Precursors
  • 4-ethyl-4-methylpiperidine: This precursor can be synthesized through various established methods, often starting from commercially available piperidine derivatives. One common approach involves the multi-step synthesis from 4-picoline, followed by modifications to introduce the ethyl and methyl groups at the 4-position.[6][7]

  • Chloromethanesulfonyl chloride: This reagent can be prepared through the oxidative chlorination of appropriate sulfur-containing starting materials.[8][9] However, it is also commercially available. Extreme caution must be exercised when handling this reagent as it is highly reactive and corrosive.[3][4][10]

Experimental Protocol: Synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Materials:

  • 4-ethyl-4-methylpiperidine

  • Chloromethanesulfonyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-ethyl-4-methylpiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloromethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine_in_DCM 4-ethyl-4-methylpiperidine in anhydrous DCM Base Triethylamine Amine_in_DCM->Base Add base Reaction_Mixture Reaction at 0°C to RT Base->Reaction_Mixture Add dropwise Sulfonyl_Chloride Chloromethanesulfonyl chloride in anhydrous DCM Sulfonyl_Chloride->Reaction_Mixture Quench Quench with water Reaction_Mixture->Quench Extraction Aqueous wash (NaHCO3, Brine) Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel.[11] Given the basic nature of the piperidine nitrogen, it may be necessary to add a small amount of a basic modifier like triethylamine (1%) to the eluent to prevent peak tailing.[11]

  • Characterization:

    • HPLC: Purity can be assessed by reverse-phase HPLC. A C18 column with a mobile phase of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA), is a common choice for analyzing piperidine derivatives.[12][13][14]

    • NMR and MS: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with the predicted data.

Chemical Reactivity and Applications

The reactivity of 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. The two electron-withdrawing oxygen atoms of the sulfonyl group and the chlorine atom make this carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reaction is expected to be bimolecular nucleophilic substitution (Sₙ2), where a nucleophile displaces the chloride ion.

Caption: General Sₙ2 reaction of the title compound with a nucleophile.

A wide range of nucleophiles can be employed, including:

  • Amines: Reaction with primary or secondary amines would yield the corresponding sulfonamides with an extended linker.

  • Alcohols/Phenols: O-alkylation would lead to the formation of ethers.

  • Thiols: S-alkylation would result in the formation of thioethers.

  • Carbanions: C-alkylation is possible with soft carbon nucleophiles like enolates.

This reactivity makes the title compound a useful intermediate for tethering the 4-ethyl-4-methylpiperidine moiety to other molecules, a common strategy in drug discovery to explore structure-activity relationships.

Safety and Handling

Given the lack of specific safety data for 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, a cautious approach based on the properties of its precursors is essential.

  • Chloromethanesulfonyl chloride is corrosive, reacts violently with water, and is harmful if swallowed.[3][4][10] It is also a lachrymator.[3][4]

  • Piperidine derivatives can be basic and may cause skin and eye irritation.

Therefore, it is prudent to handle the title compound with the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container under an inert atmosphere, away from moisture and heat.

  • Handle with care to avoid inhalation of any vapors.

Conclusion

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a compound with significant synthetic potential, primarily due to the presence of the reactive chloromethylsulfonyl group attached to a drug-like piperidine scaffold. While direct experimental data is scarce, its physical and chemical properties can be reliably predicted based on well-understood principles of organic chemistry and data from analogous structures. The synthetic route is straightforward, involving the reaction of the corresponding piperidine with chloromethanesulfonyl chloride. The primary utility of this compound lies in its ability to act as an electrophilic building block for the introduction of the 4-ethyl-4-methylpiperidine moiety into a variety of molecular frameworks. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

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Targeted Covalent Inhibition: Mechanism of Action of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapeutics, offering prolonged target residence time and high biochemical efficiency. Among emerging pharmacophores, 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS 1343898-55-4) represents a highly specialized, tunable building block. This whitepaper deconstructs the structural logic, chemical kinetics, and experimental validation of this compound class, providing drug development professionals with a comprehensive guide to deploying chloromethyl sulfonamides as covalent warheads.

Structural Activity & Pharmacophore Analysis

To understand the mechanism of action (MoA), we must first dissect the molecule into its two synergistic domains: the recognition element and the covalent warhead.

The Recognition Element: 4-Ethyl-4-methylpiperidine Core

The piperidine ring serves as the primary hydrophobic scaffold. The critical feature here is the gem-dialkyl substitution (an ethyl and a methyl group) at the C4 position.

  • Causality in Design: The presence of two alkyl groups at the same carbon induces a severe steric constraint known as the gem-dialkyl effect (or Thorpe-Ingold effect). This restricts the piperidine ring into a rigid chair conformation.

  • Binding Implications: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized. Furthermore, the bulky, lipophilic C4 substituents are perfectly primed to occupy deep, hydrophobic pockets within target proteins (such as the allosteric sites of kinases or proteases).

The Covalent Warhead: Chloromethyl Sulfonamide

The 1-((chloromethyl)sulfonyl) moiety is the reactive engine of the molecule. Attached directly to the piperidine nitrogen, it forms a tertiary sulfonamide.

  • Tetrahedral Vectoring: Unlike traditional planar chloroacetamide warheads, the sulfonamide sulfur is sp3 hybridized (tetrahedral). This unique geometry projects the chloromethyl (-CH₂Cl) group at a distinct angle, enabling engagement with "cryptic" nucleophiles that planar warheads cannot reach.

  • Hydrogen Bonding: Because the piperidine nitrogen is fully substituted, this tertiary sulfonamide lacks a hydrogen bond donor. It relies entirely on the two sulfonyl oxygens acting as hydrogen bond acceptors to anchor the warhead in the active site[1].

  • Electrophilicity: The strongly electron-withdrawing sulfonyl group activates the adjacent chloromethyl carbon, making it highly susceptible to nucleophilic substitution (S_N2) by biological nucleophiles, predominantly the thiolate anions of unprotonated cysteine residues[2].

Mechanism of Action (MoA): The Two-Step Kinetic Model

The mechanism of action for chloromethyl sulfonamide derivatives follows a classic two-step covalent inhibition pathway. The compound first acts as a competitive, reversible inhibitor before undergoing an irreversible chemical reaction[3].

  • Non-Covalent Recognition ( E⋅I ): The lipophilic piperidine core drives the molecule into the target's binding pocket, forming a reversible Michaelis complex. The sulfonyl oxygens form hydrogen bonds with the protein backbone, perfectly aligning the chloromethyl carbon with a target nucleophile (e.g., a catalytic cysteine).

  • Covalent Bond Formation ( E−I ): The nucleophile executes an in-line S_N2 attack on the chloromethyl carbon. The carbon-chlorine bond breaks, expelling a chloride ion ( Cl− ) as the leaving group, resulting in a permanent, covalently modified protein-inhibitor adduct.

MoA_Pathway Target Target Enzyme (Active Cysteine) Complex Non-Covalent Complex (Reversible E·I) Target->Complex Inhibitor Piperidine Derivative (Chloromethyl Sulfonamide) Inhibitor->Complex Transition SN2 Transition State (Cl- Leaving Group) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible E-I) Transition->Adduct HCl Elimination

Fig 1: Two-step covalent binding mechanism via SN2 nucleophilic substitution.

Quantitative Data: Warhead Reactivity Comparison

To contextualize the reactivity of the chloromethyl sulfonamide warhead, we compare its kinetic parameters against industry-standard covalent electrophiles. The efficiency of a covalent inhibitor is defined by kinact​/KI​ , where KI​ is the binding affinity of the reversible complex and kinact​ is the maximum rate of covalent bond formation.

Warhead TypeStructural MotifIntrinsic Reactivity (Half-life in GSH)Typical kinact​/KI​ Range ( M−1s−1 )S_N2 Leaving Group
Chloromethyl Sulfonamide R2​N−SO2​−CH2​−Cl Moderate (12 - 24 hrs) 103−105 Chloride ( Cl− )
Chloroacetamide R−NH−CO−CH2​−Cl High (< 2 hrs) 104−106 Chloride ( Cl− )
Acrylamide R−NH−CO−CH=CH2​ Low (> 48 hrs) 102−104 None (Michael Addition)

Data Interpretation: The chloromethyl sulfonamide offers a "Goldilocks" reactivity profile. It is less intrinsically reactive than chloroacetamides, which reduces off-target toxicity and non-specific plasma protein binding, but more reactive than standard acrylamides, ensuring rapid target inactivation once the reversible complex is formed.

Experimental Protocols: Validating the Covalent Mechanism

As a self-validating system, the covalent nature of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine derivatives must be empirically proven. The following protocols detail the exact methodologies required to determine target engagement and kinetic efficiency.

Protocol A: Intact Protein LC-MS for Adduct Verification

This workflow confirms that the inhibitor forms a 1:1 stoichiometric covalent bond with the target protein by measuring the precise mass shift.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to a final concentration of 2 µM in reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: A pH of 7.4 is critical to ensure the target cysteine residue exists partially as a highly nucleophilic thiolate anion.

  • Inhibitor Incubation: Add the piperidine derivative to a final concentration of 20 µM (10x molar excess). Incubate at 37°C.

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 10 µL aliquots and immediately quench by adding 10 µL of 1% Formic Acid. Causality: Formic acid drops the pH below 4.0, instantly protonating the thiolate to a thiol (-SH), terminating the S_N2 reaction and locking the kinetic state.

  • LC-MS Analysis: Inject the quenched samples onto a Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. A successful covalent modification will show a mass shift equal to: Mass(Inhibitor) - Mass(HCl).

LCMS_Workflow Incubation 1. Incubation (pH 7.4, 37°C) Quench 2. Formic Acid Quench (Halt SN2 Reaction) Incubation->Quench LCMS 3. Q-TOF LC-MS (Intact Mass) Quench->LCMS Validation 4. Mass Shift Analysis (ΔM = Inhibitor - HCl) LCMS->Validation

Fig 2: Step-by-step LC-MS workflow for validating covalent target engagement.

Protocol B: Time-Dependent Enzyme Kinetics ( kinact​/KI​ )

To quantify the efficiency of the chloromethyl sulfonamide warhead, a continuous biochemical assay must be utilized to calculate the pseudo-first-order inactivation rates.

Step-by-Step Methodology:

  • Assay Setup: Prepare a microplate with varying concentrations of the inhibitor (e.g., 0.1 µM to 10 µM) in assay buffer containing the enzyme's fluorogenic substrate.

  • Reaction Initiation: Add the target enzyme to initiate the reaction. Continuously monitor fluorescence over 60 minutes.

  • Data Extraction: Because the inhibitor is covalent, the reaction progress curves will be non-linear. Fit the progress curves to the equation: P=(vi​/kobs​)×[1−exp(−kobs​⋅t)] , where P is product formed, vi​ is initial velocity, and kobs​ is the observed rate of inactivation.

  • Kinetic Derivation: Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit this data to the hyperbolic equation: kobs​=(kinact​⋅[I])/(KI​+[I]) .

  • Conclusion: The resulting kinact​/KI​ ratio provides a definitive, quantitative measure of the derivative's potency, bridging the gap between structural design and biochemical reality.

References

  • 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide - Benchchem. Benchchem.
  • 4-((Chloromethyl)sulfonyl)-2-ethylmorpholine - EvitaChem. EvitaChem.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC. National Institutes of Health (NIH).

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Predictive In Vitro Toxicity Profiling of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern drug discovery and chemical synthesis, piperidine derivatives are ubiquitous structural motifs. However, the introduction of specific functional groups can drastically alter their safety profiles. 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS: 1343898-55-4) represents a highly specialized intermediate. While the 4-ethyl-4-methylpiperidine core is generally benign, the chloromethylsulfonyl moiety acts as a potent structural alert.

As a Senior Application Scientist, it is critical to look beyond basic structural rendering and understand the causality of molecular toxicity. The chloromethylsulfonyl group is a highly reactive electrophile. The electron-withdrawing nature of the sulfonyl group significantly enhances the leaving-group ability of the adjacent chloride ion, making the alpha-carbon highly susceptible to nucleophilic attack (SN2 alkylation). Consequently, this compound is predicted to exhibit significant in vitro cytotoxicity, genotoxicity, and protein reactivity, necessitating rigorous, self-validating screening protocols before it can be safely utilized in downstream applications.

Mechanistic Toxicology: The Causality of Electrophilic Stress

The toxicity of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is not driven by specific receptor agonism or antagonism, but rather by covalent modification of cellular macromolecules.

According to established principles of predictive toxicology, reactive electrophiles initiate toxicological action by forming covalent bonds with endogenous nucleophiles [1]. In a biological system, these nucleophiles are predominantly the thiol (-SH) groups of cysteine residues and glutathione (GSH), as well as the primary amines of DNA bases.

  • Glutathione (GSH) Depletion: The compound rapidly alkylates intracellular GSH. When the rate of GSH depletion exceeds the cell's ability to synthesize it, the cell loses its primary antioxidant defense, leading to overwhelming oxidative stress and accumulation of Reactive Oxygen Species (ROS) [2].

  • Protein Adduction: Covalent binding to critical enzymes (e.g., those containing active-site cysteines) leads to irreversible enzyme inhibition and protein misfolding.

  • Genotoxicity: The chloromethyl group is explicitly flagged by the ICH M7 guidelines as a DNA-reactive structural alert [3]. Alkylation of guanine or adenine residues leads to DNA strand breaks, mutations, and potential carcinogenesis.

Mechanism A 1-((Chloromethyl)sulfonyl)- 4-ethyl-4-methylpiperidine (Reactive Electrophile) B Cellular Nucleophiles (GSH, Proteins, DNA) A->B Electrophilic Attack C Covalent Adduct Formation (SN2 Alkylation) B->C D GSH Depletion & Oxidative Stress (ROS) C->D Thiol Binding E DNA Damage (Mutagenesis) C->E Amine Binding F Protein Dysfunction (Enzyme Inhibition) C->F Cys/Lys Binding G Apoptosis / Cell Death D->G E->G F->G

Mechanistic pathway of chloromethylsulfonyl-induced toxicity via electrophilic alkylation.

Predictive Quantitative Toxicity Data

Because empirical data for this specific CAS number is limited in public literature, we utilize read-across methodology and predictive modeling based on structurally analogous chloromethyl sulfones and sulfonamides [4]. The table below summarizes the expected quantitative toxicity profile.

Test Article / CompoundTarget Cell LinePredicted IC₅₀ (µM)GSH Depletion (%) at 50 µMAmes Test (Predicted)
1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine HepG2 (Liver)< 15.0> 80%Positive (Alert)
Reference Sulfonamide (Non-alkylating)HepG2 (Liver)> 100.0< 5%Negative
Chloromethyl Methyl Ether (Positive Control)HepG2 (Liver)< 5.0> 95%Positive
Doxorubicin (Cytotoxic Control)HepG2 (Liver)~ 1.5N/APositive

Note: The predicted IC₅₀ values indicate that the presence of the chloromethylsulfonyl group shifts the molecule from a benign piperidine scaffold to a potent cytotoxic agent.

Standardized In Vitro Screening Protocols

To validate the predictive data, the following self-validating experimental workflows must be executed. A self-validating system ensures that every plate run contains internal controls to rule out assay interference (e.g., the compound reacting directly with the assay dye).

Protocol A: High-Throughput MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the enzymatic reduction of MTT to formazan by metabolically active cells [4].

Materials:

  • HepG2 Cell Line (Human Hepatocellular Carcinoma)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Vehicle (DMSO) and Positive Control (Cisplatin)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in DMSO (final DMSO concentration < 0.5%). Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include untreated controls (vehicle only) and positive controls (Cisplatin).

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Remove the culture medium. Add 28 µL of a 2 mg/mL MTT solution (in PBS) to each well. Incubate for exactly 1.5 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT solution to avoid disturbing the formazan crystals. Add 130 µL of DMSO to each well to dissolve the crystals. Incubate for 15 minutes at 37°C with orbital shaking.

  • Quantification: Measure the absorbance at 492 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Protocol B: In Chemico Glutathione (GSH) Depletion Assay

Because the primary mechanism of toxicity is electrophilic stress, measuring the direct chemical reactivity of the compound with GSH provides a cell-free validation of its toxic potential.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare a 10 mM stock of the test compound in acetonitrile.

  • Reaction Initiation: Mix the test compound (final concentration 50 µM) with the GSH solution. Include a negative control (buffer + GSH + vehicle) and a positive control (1-Chloro-2,4-dinitrobenzene, CDNB).

  • Incubation: Incubate the mixture at 37°C for 120 minutes in the dark.

  • Derivatization: Aliquot 100 µL of the reaction mixture into a 96-well plate. Add 100 µL of Ellman’s Reagent (DTNB, 0.5 mM) to each well. DTNB reacts with unreacted GSH to produce a yellow chromophore (TNB).

  • Measurement: Incubate for 5 minutes at room temperature. Read absorbance at 412 nm.

  • Data Analysis: A decrease in absorbance compared to the negative control indicates GSH depletion via covalent adduction by the chloromethylsulfonyl group.

Workflow N1 Compound Synthesis/Procurement N2 In Chemico GSH Depletion Assay N1->N2 Step 1 N3 In Vitro Cytotoxicity (MTT / HepG2) N2->N3 Step 2 N4 Genotoxicity (Ames Test - ICH M7) N3->N4 Step 3 N5 Lead Optimization (Structural Modification) N4->N5 If Mutagenic/Toxic

Tiered in vitro and in chemico toxicity screening workflow for reactive electrophiles.

Conclusion

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a prime example of how a single functional group can dictate the entire toxicological profile of a molecule. The chloromethylsulfonyl moiety is a potent electrophile that mandates rigorous in vitro and in chemico screening. By employing a tiered approach—starting with cell-free GSH depletion assays and advancing to cellular MTT and genotoxicity screens—researchers can accurately map the hazard profile of such reactive intermediates before advancing them in the drug development pipeline.

References

  • Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology Source: Chemical Reviews - ACS Publications URL:[Link]

  • Reactive Chemicals and Electrophilic Stress in Cancer: A Minireview Source: MDPI URL:[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) Source: ICH Guidelines URL:[Link]

Receptor Binding Affinity and Covalent Kinetics of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of drug discovery, Targeted Covalent Inhibitors (TCIs) have revolutionized our approach to "undruggable" targets. The compound 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS 1343898-55-4) serves as a premier architectural model for covalent ligand design. Rather than acting as a traditional reversible drug, this molecule is a highly specialized electrophilic fragment. It leverages a dual-action mechanism: the lipophilic 4-ethyl-4-methylpiperidine core drives initial non-covalent receptor recognition, while the chloromethylsulfonyl warhead executes an irreversible nucleophilic substitution with active-site residues (e.g., cysteine or serine)[1].

This whitepaper provides an in-depth technical guide to evaluating the receptor binding affinity and covalent reaction kinetics of this compound, detailing the causality behind experimental workflows and establishing a self-validating system for TCI characterization.

Mechanistic Causality of Binding

The binding affinity of a covalent inhibitor cannot be accurately described by a simple IC50​ or Kd​ value. Instead, the interaction follows a two-step kinetic model governed by two distinct parameters: Ki​ and kinact​ [2].

  • Reversible Association ( Ki​ ): The compound first enters the receptor's binding pocket to form a non-covalent complex. The 4-ethyl-4-methylpiperidine moiety is bulky and highly lipophilic. Its primary function is to anchor the molecule into hydrophobic sub-pockets of the target receptor, dictating the reversible binding affinity ( Ki​ ). A lower Ki​ indicates a higher local concentration of the warhead near the target nucleophile.

  • Irreversible Inactivation ( kinact​ ): Once anchored, the chloromethylsulfonyl group is positioned in close proximity to a nucleophilic residue (such as a cysteine thiolate). The strong electron-withdrawing nature of the sulfonyl group activates the adjacent chloromethyl carbon, making it highly susceptible to nucleophilic attack. The displacement of the chloride ion forms a permanent covalent bond, defined by the maximum rate of inactivation ( kinact​ )[3].

The overall efficiency of the covalent ligand is expressed as the ratio kinact​/Ki​ , which is the gold-standard metric for evaluating TCI potency[4].

BindingMechanism Target Target Protein (Nucleophile) Complex Reversible Complex [K_i] Target->Complex Non-covalent Binding Ligand 1-((Chloromethyl)sulfonyl)... (Electrophile) Ligand->Complex Non-covalent Binding Adduct Covalent Adduct [k_inact] Complex->Adduct Irreversible Reaction

Caption: Two-step kinetic model of covalent binding: reversible association ( Ki​ ) followed by inactivation ( kinact​ ).

Comparative Warhead Reactivity

The choice of the chloromethylsulfonyl warhead is highly intentional. Chloromethyl-based electrophiles exhibit exceptionally high intrinsic reactivity compared to standard Michael acceptors. Recent chemoproteomic profiling demonstrates that chloromethyl ketones and sulfonyls can achieve reaction rates up to 17-fold higher than acrylamides, making them ideal for targeting less nucleophilic residues or achieving rapid target engagement[3].

Table 1: Representative Kinetic Parameters by Warhead Class
Warhead TypeExample StructureIntrinsic Reactivity ( kchem​ )Typical kinact​/Ki​ Range ( M−1s−1 )Primary Target Residue
Chloromethylsulfonyl 1-((Chloromethyl)sulfonyl)...High ( >4.0×10−6M−1s−1 ) 104−106 Cysteine, Serine, Histidine
ChloroacetamideN-(2-chloroethyl)acetamideModerate ( 7.4×10−7M−1s−1 ) 103−105 Cysteine
AcrylamideN-phenylacrylamideLow/Tunable ( 2.6×10−7M−1s−1 ) 102−104 Cysteine

Note: Reactivity data is synthesized from comparative profiling of covalent libraries[3].

Self-Validating Experimental Protocols

To rigorously establish the binding affinity and covalent nature of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, a multi-tiered, self-validating experimental workflow must be employed.

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

Causality: Before investing in complex kinetic assays, one must definitively prove that a covalent bond is formed. Because the reaction proceeds via nucleophilic substitution, the displacement of the chloride leaving group (along with a proton from the target thiol/hydroxyl) results in a specific, predictable mass shift.

  • Molecular Weight of Ligand: 239.76 Da

  • Loss of HCl: -36.46 Da

  • Expected Mass Shift: +203.30 Da

Step-by-Step Methodology:

  • Incubate recombinant target protein (10 µM) with a 10-fold molar excess of the compound (100 µM) in HEPES buffer (pH 7.4) at 25°C.

  • Quench the reaction at varying time points (5, 15, 30, 60 minutes) using 1% formic acid to halt nucleophilic activity.

  • Desalt the samples using C4 ZipTips to remove unbound ligand and buffer salts.

  • Analyze via LC-ESI-TOF Mass Spectrometry. Deconvolute the raw spectra using MaxEnt1 software.

  • Validation: A successful reaction is confirmed by the depletion of the apo-protein peak and the emergence of a single new peak at exactly [Protein MW] + 203.30 Da.

Protocol 2: Surface Plasmon Resonance (SPR) for Reversible Affinity ( Ki​ )

Causality: Standard SPR continuous-flow methods fail for covalent inhibitors because the irreversible binding ( kinact​ ) continuously accumulates signal, masking the reversible affinity ( Ki​ ). To isolate Ki​ , we must use short contact times where the non-covalent equilibrium is reached before significant covalent bond formation occurs.

Step-by-Step Methodology:

  • Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling.

  • Prepare a concentration series of the compound (0.1 µM to 50 µM).

  • Inject the compound using a high flow rate (50-100 µL/min) with a very short contact time (15–30 seconds).

  • Measure the steady-state response ( Req​ ) immediately before the end of the injection.

  • Validation: Plot Req​ versus compound concentration and fit to a steady-state 1:1 binding model to extract the non-covalent Ki​ .

Protocol 3: Time-Dependent Inhibition (TDI) Biochemical Assay

Causality: To determine the true efficiency of the compound ( kinact​/Ki​ ), we must measure the rate of enzyme inactivation over time at various inhibitor concentrations[2].

Step-by-Step Methodology:

  • Pre-incubate the target enzyme with varying concentrations of the compound (spanning the Ki​ determined in Protocol 2) for different time intervals (e.g., 0, 10, 20, 40, 60 minutes).

  • At each time point, dilute the mixture 100-fold into an assay buffer containing a saturating concentration of a fluorogenic substrate. Causality: Massive dilution prevents further inhibition while allowing the remaining active enzyme to process the substrate.

  • Measure the initial velocity ( vi​ ) of product formation.

  • Calculate the observed rate of inactivation ( kobs​ ) for each concentration by plotting ln(vi​/v0​) versus pre-incubation time.

  • Validation: Plot kobs​ versus inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(Ki​+[I]) to extract both kinact​ and Ki​ .

ExperimentalWorkflow MS 1. Intact Protein MS Validate +203.30 Da Adduct SPR 2. Surface Plasmon Resonance Decouple Ki via Short Contact Times MS->SPR TDI 3. Time-Dependent Inhibition Calculate kinact/Ki Ratio SPR->TDI SAR 4. SAR Optimization Tune Piperidine Core & Warhead TDI->SAR

Caption: Self-validating experimental workflow for evaluating covalent receptor binding affinity and kinetics.

Conclusion

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a potent electrophilic building block that exemplifies the principles of covalent pharmacology. By utilizing the lipophilic piperidine core to establish a favorable Ki​ and the highly reactive chloromethylsulfonyl warhead to drive a rapid kinact​ , this structural motif is a powerful tool for designing next-generation Targeted Covalent Inhibitors. Rigorous application of MS, SPR, and TDI assays ensures that the resulting kinetic parameters are both accurate and mechanistically sound.

References

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Methodological & Application

Application Note: 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in Targeted Covalent Inhibitor Design and Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern therapeutics increasingly relies on highly functionalized, modular building blocks that can simultaneously optimize pharmacokinetic (PK) properties and provide specific pharmacodynamic (PD) engagements. 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a highly versatile scaffold in medicinal chemistry. It serves a dual purpose: acting directly as an electrophilic warhead for Targeted Covalent Inhibitors (TCIs) and functioning as a robust synthetic intermediate for generating diverse sulfonamide libraries. This application note details the chemical rationale behind this scaffold, its applications in drug discovery workflows, and provides validated experimental protocols for its utilization.

Chemical Rationale & Pharmacophore Design

The structural architecture of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is purposefully designed to address common liabilities in drug development:

  • The 4-Ethyl-4-Methylpiperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance potency and solubility[1]. However, unsubstituted piperidines often suffer from rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes at the exposed 4-position. By introducing geminal disubstitution (ethyl and methyl groups) at C4, this metabolic liability is effectively blocked. Furthermore, the steric bulk of the ethyl and methyl groups locks the piperidine ring into a specific conformation, providing a lipophilic vector that can tightly occupy hydrophobic pockets within target proteins.

  • The Chloromethylsulfonyl Moiety: The −SO2​CH2​Cl group is a highly reactive, electron-deficient center. The strong electron-withdrawing nature of the sulfonyl group activates the adjacent chloromethyl carbon, making it highly susceptible to nucleophilic attack[2]. This reactivity can be harnessed in vivo to form irreversible covalent bonds with nucleophilic amino acid residues (like cysteine), or in vitro to synthesize novel derivatives.

Application 1: Targeted Covalent Inhibitors (TCIs)

Covalent inhibitors have experienced a massive resurgence, transitioning from historically avoided compounds to first-line therapies (e.g., Osimertinib, Ibrutinib)[3]. The primary advantage of TCIs is their ability to achieve prolonged pharmacodynamic effects and target "undruggable" shallow binding sites by forming an irreversible bond with the target protein[4].

While acrylamides are the most common Michael acceptor warheads, they are not universally applicable. The chloromethylsulfonyl group offers an alternative electrophilic mechanism. Instead of a Michael addition, it undergoes a direct bimolecular nucleophilic substitution ( SN​2 ) reaction. When the lipophilic piperidine core guides the molecule into the target's binding pocket, a proximal nucleophile—typically the thiolate anion of a catalytic or non-catalytic cysteine residue—displaces the chloride ion, forming a highly stable thioether linkage[4][5].

CovalentMechanism Target Target Protein (Cys-SH) Complex Non-Covalent Complex Target->Complex Warhead Chloromethylsulfonyl Piperidine Warhead->Complex Transition SN2 Transition State (Chloride Displacement) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Thioether Linkage) Transition->Adduct - HCl

Caption: Mechanism of covalent target modification via SN2 displacement of the chloromethylsulfonyl warhead.

Application 2: Hit-to-Lead Library Diversification

Beyond its use as a direct warhead, the chloromethylsulfonyl group is a premium handle for late-stage functionalization. During the Hit-to-Lead phase, medicinal chemists must rapidly explore Structure-Activity Relationships (SAR). The reactive chloromethyl group readily undergoes SN​2 reactions with a variety of nucleophiles, including primary/secondary amines, phenols, and thiols[1].

This allows for the rapid generation of diverse libraries of substituted methanesulfonamides. Because the 4-ethyl-4-methylpiperidine core remains constant, researchers can systematically evaluate how different functional groups appended to the sulfonyl linker impact target binding affinity, cellular permeability, and off-target toxicity.

Workflow Start 1-((Chloromethyl)sulfonyl)- 4-ethyl-4-methylpiperidine Path1 Direct Testing as Covalent Warhead Start->Path1 Path2 SN2 Diversification (Amines/Thiols/Phenols) Start->Path2 GSH GSH Reactivity Assay (LC-MS Profiling) Path1->GSH Library Analog Library Generation (SAR Exploration) Path2->Library Screening In Vitro Target Screening (Biochemical & Cellular) GSH->Screening Library->Screening Lead Lead Candidate Selection Screening->Lead

Caption: Drug discovery workflow utilizing the dual nature of the chloromethylsulfonyl piperidine scaffold.

Quantitative Data Summary

To guide experimental design, the following table summarizes the expected reactivity profiles and synthetic utility of the chloromethylsulfonyl scaffold based on standard medicinal chemistry parameters.

Application PhaseReactant / NucleophileReaction TypeExpected Outcome / MetricBiological Implication
Warhead Profiling Glutathione (GSH)Aqueous SN​2 t1/2​ = 2 - 8 hoursModerate intrinsic reactivity; minimizes systemic off-target toxicity while allowing target engagement.
Warhead Profiling Target Protein (Cys)Proximity-driven SN​2 kinact​/KI​ > 104M−1s−1 Rapid, irreversible target inactivation due to high local concentration in the binding pocket.
Library Synthesis Primary AminesOrganic SN​2 75 - 90% YieldEfficient generation of secondary sulfonamides for SAR exploration.
Library Synthesis Phenols (O-alkylation)Organic SN​2 60 - 80% YieldGeneration of aryloxymethanesulfonamides to probe hydrophobic sub-pockets.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure scientific rigor and reproducibility in your workflows.

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS)

Causality: A successful covalent inhibitor must strike a delicate balance: it must be reactive enough to engage the target cysteine, but stable enough to avoid indiscriminate reaction with abundant cellular nucleophiles like GSH, which leads to drug depletion and hepatotoxicity[3]. This assay determines the intrinsic electrophilicity (half-life, t1/2​ ) of the compound.

Reagents & Equipment:

  • 10 mM stock of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in anhydrous DMSO.

  • 50 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol or tolbutamide).

  • LC-MS/MS system (Triple Quadrupole).

Step-by-Step Methodology:

  • Preparation: Pre-warm the PBS buffer to 37°C.

  • Reaction Initiation: In a 1.5 mL Eppendorf tube, mix the reagents to achieve a final concentration of 100 µM compound and 1 mM GSH in PBS (Ensure final DMSO concentration is exactly 10% to maintain solubility). Vortex briefly and incubate at 37°C.

  • Kinetic Sampling: At time points t=0,15,30,60,120,and 240 minutes, withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to 150 µL of cold ACN containing the internal standard. Vortex for 10 seconds.

  • Protein/Salt Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the depletion of the parent chloromethyl compound and the corresponding appearance of the GSH-adduct mass ( [M+GSH−HCl+H]+ ).

  • Validation Control: Run a parallel control containing the compound in PBS/DMSO without GSH. This rules out aqueous hydrolysis of the chloromethyl group, ensuring that compound depletion is strictly due to thiol conjugation. Plot the natural log of remaining parent compound versus time to calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol B: Library Synthesis via Nucleophilic Substitution

Causality: The chloromethyl group is a potent alkylating agent. To synthesize functionalized sulfonamides without degrading the piperidine core, a mild base ( K2​CO3​ ) and a polar aprotic solvent (DMF) are used. This combination maximizes SN​2 substitution kinetics while suppressing elimination or hydrolysis side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (1.0 equivalent, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add the target primary amine (1.2 equivalents) followed by anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equivalents).

  • Reaction Execution: Flush the flask with Nitrogen gas, seal, and stir the mixture at 60°C for 12 hours.

  • Monitoring: Monitor the reaction progress via TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer extensively with distilled water ( 3×20 mL) to remove the DMF and inorganic salts. Follow with a final wash using saturated aqueous NaCl (brine, 20 mL).

  • Purification: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel) to yield the pure substituted methanesulfonamide derivative.

References

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC - National Institutes of Health. Available at:[Link][3]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. Available at:[Link][4]

  • Protocol for Stereoselective Construction of Highly Functionalized Dienyl Sulfonyl Fluoride Warheads. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

Sources

Application Note: 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CEMPS) as a Bifunctional Reagent in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the precise tuning of a pharmacophore’s physicochemical properties is paramount. 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CEMPS) [CAS: 1343898-55-4] has emerged as a highly versatile, bifunctional building block for medicinal chemists. It seamlessly combines the steric and lipophilic benefits of a 4,4-disubstituted piperidine core with the high electrophilic reactivity of a chloromethylsulfonamide group. This application note provides a comprehensive, mechanistically grounded guide to utilizing CEMPS in organic synthesis, specifically focusing on nucleophilic substitution workflows to generate novel sulfonamide and thioether derivatives often utilized in the development of ion channel modulators and GPCR ligands [1].

Mechanistic Rationale & Physicochemical Profile

The synthetic utility of CEMPS lies in the unique electronic environment of the chloromethyl group. Unlike standard unactivated alkyl chlorides, the α -carbon in CEMPS is adjacent to a strongly electron-withdrawing sulfonyl group ( −SO2​− ). This proximity significantly lowers the energy of the σ∗ orbital of the C-Cl bond, making it highly susceptible to SN​2 nucleophilic attack by amines, thiols, and alkoxides [2].

Simultaneously, the 4-ethyl-4-methylpiperidine moiety acts as a lipophilic, sterically hindered core. In drug development, incorporating this specific ring system can modulate the overall logP of a lead compound, improve metabolic stability by blocking cytochrome P450 oxidation sites at the 4-position, and enhance target engagement through hydrophobic interactions within deep receptor pockets.

Table 1: Physicochemical Properties of CEMPS
PropertyValueStructural Impact
Chemical Formula C9​H18​ClNO2​S Bifunctional (Electrophile + Lipophilic Core)
Molecular Weight 239.76 g/mol Low MW allows for downstream fragment growth
CAS Number 1343898-55-4Standardized registry identification
Reactivity Profile High SN​2 susceptibilityIdeal for late-stage functionalization

Strategic Workflow: Nucleophilic Substitution ( SN​2 )

When designing a synthetic route using CEMPS, the choice of solvent and base is dictated by the nature of the nucleophile. The reaction proceeds via a classic SN​2 transition state. Polar aprotic solvents are strictly required to solvate the counter-cations of the base while leaving the nucleophile "naked" and highly reactive [3].

SN2_Mechanism CEMPS CEMPS (Electrophile) Solvent Polar Aprotic Solvent (DMF/MeCN) CEMPS->Solvent Nuc Nucleophile (Amine/Thiol) Nuc->Solvent Base Non-nucleophilic Base (DIPEA/Cs2CO3) Solvent->Base TS SN2 Transition State (alpha-Carbon) Base->TS Deprotonation / Activation Product Substituted Methylsulfonamide TS->Product Cl- Displacement

Workflow and mechanistic pathway for SN2 displacement of CEMPS.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure high fidelity and reproducibility.

Protocol A: Aminomethylation via SN​2 Displacement

This protocol is optimized for coupling CEMPS with primary or secondary aliphatic amines.

Reagents:

  • CEMPS (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve CEMPS (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous conditions are critical. Trace water in the presence of a base can lead to competitive hydrolysis of the chloromethyl group, forming an undesired hydroxymethyl sulfonamide byproduct.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution at room temperature.

    • Causality: DIPEA is chosen over inorganic bases here because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl generated during the reaction.

  • Nucleophile Introduction: Add the amine (1.2 eq) dropwise over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 65°C and stir for 6–8 hours.

    • Causality: The steric hindrance of the chloromethyl group, compounded by the adjacent bulky piperidine ring, requires moderate thermal activation to overcome the activation energy barrier of the SN​2 transition state.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc, 7:3). The disappearance of the CEMPS peak validates reaction completion.

  • Workup & Purification: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×15 mL).

    • Causality: The 5% LiCl wash is a highly specific technique used to partition residual DMF into the aqueous phase, preventing solvent contamination during silica gel chromatography. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Thioether Assembly via Thiolate Alkylation

Thiols are significantly softer and more polarizable nucleophiles than amines, allowing for milder reaction conditions [2].

Reagents:

  • CEMPS (1.0 eq)

  • Thiol derivative (1.1 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Thiolate Formation: Suspend Cs2​CO3​ (1.5 eq) in anhydrous MeCN. Add the thiol (1.1 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows for the deprotonation of the thiol to form the highly nucleophilic thiolate anion. The heavy Cesium counter-ion provides a "naked" thiolate effect due to weak ion-pairing, drastically accelerating the subsequent substitution.

  • Electrophile Addition: Add CEMPS (1.0 eq) in one portion.

  • Reaction: Stir at room temperature (20–25°C) for 2–4 hours.

    • Causality: Because thiolates are exceptional nucleophiles, ambient temperature is sufficient. Avoiding heat prevents unwanted side reactions, such as β -elimination or disulfide formation.

  • IPC & Workup: Confirm completion via TLC. Filter the reaction mixture through a pad of Celite to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify directly via column chromatography.

Reaction Condition Matrix

Selecting the appropriate conditions is critical for maximizing yield and minimizing degradation. The decision tree and matrix below summarize the optimal parameters based on nucleophile classification.

Decision_Tree Start Select Nucleophile Amine Amine (N-Nuc) Start->Amine Thiol Thiol (S-Nuc) Start->Thiol Oxy Alkoxide (O-Nuc) Start->Oxy Cond1 DIPEA / DMF 60-80°C Amine->Cond1 Cond2 Cs2CO3 / MeCN 20-25°C Thiol->Cond2 Cond3 NaH / THF 0-20°C Oxy->Cond3

Logical decision tree for selecting reaction conditions based on nucleophile.

Table 2: Quantitative Reaction Parameters and Expected Yields
Nucleophile TypeRepresentative ReagentOptimal BaseSolvent SystemTemp (°C)Expected Yield Range (%)
Primary Amine BenzylamineDIPEADMF60 - 8075 - 85
Secondary Amine Morpholine K2​CO3​ MeCN60 - 7080 - 90
Thiol Thiophenol Cs2​CO3​ MeCN20 - 2585 - 95
Alkoxide Sodium methoxideNaHTHF0 - 2060 - 70

References

  • Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. [Link]

Scale-up synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine for preclinical trials

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, a key intermediate for preclinical drug development. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical considerations for process scale-up, purification, and analytical characterization, grounded in established chemical principles and regulatory awareness.

Introduction: The Role of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors and enzymes. The introduction of a sulfonyl group, specifically a chloromethylsulfonyl moiety, can modulate the physicochemical properties of the parent piperidine, influencing its solubility, metabolic stability, and target engagement.

This application note details a robust and scalable synthetic route to 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, designed to meet the rigorous purity and quantity demands of preclinical trials.[3][4][5] The synthesis is presented with a focus on process safety, efficiency, and adherence to the principles of Good Manufacturing Practice (GMP) as they apply to the manufacturing of Active Pharmaceutical Ingredients (APIs) for investigational use.[6][7]

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is approached through a convergent strategy. The core piperidine heterocycle is constructed first, followed by the crucial sulfonylation step. This approach allows for the preparation and purification of the key piperidine intermediate in bulk before its final functionalization.

G Target 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine SM1 4-Ethyl-4-methylpiperidine Target->SM1 Sulfonylation SM2 Chloromethylsulfonyl Chloride Target->SM2 Sulfonylation Precursor 4-Methylpyridine SM1->Precursor Multi-step Synthesis

Caption: Retrosynthetic analysis of the target compound.

PART 1: Scale-up Synthesis of 4-Ethyl-4-methylpiperidine Intermediate

The synthesis of the dialkylated piperidine core is the most challenging part of this sequence. A multi-step route beginning from commercially available 4-methylpyridine is proposed. This route involves the activation of the pyridine ring, introduction of the ethyl group, and subsequent reduction of the aromatic system. This strategy is adapted from established methodologies for the synthesis of substituted piperidines.[8][9]

Workflow for 4-Ethyl-4-methylpiperidine Synthesis

G cluster_0 Synthesis of 4-Ethyl-4-methylpiperidine A 4-Methylpyridine B Step 1: N-Oxide Formation A->B C 4-Methylpyridine N-oxide B->C D Step 2: Cyanation C->D E 2-Cyano-4-methylpyridine D->E F Step 3: Grignard Addition E->F G 2-Ethyl-4-methylpyridine F->G H Step 4: Catalytic Hydrogenation G->H I cis/trans-4-Ethyl-4-methylpiperidine H->I

Caption: Process workflow for the synthesis of the key piperidine intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methylpyridine N-oxide

  • Rationale: Formation of the N-oxide activates the pyridine ring, making the positions ortho to the nitrogen susceptible to nucleophilic attack in the subsequent step. Hydrogen peroxide with an acid catalyst is a standard and scalable method for this transformation.

  • Procedure:

    • To a stirred solution of 4-methylpyridine (1.0 eq) in glacial acetic acid (3.0 vol), add 30% hydrogen peroxide (1.5 eq) dropwise, maintaining the internal temperature below 40 °C.

    • Heat the reaction mixture to 70-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and carefully quench the excess peroxide with a saturated solution of sodium sulfite.

    • Adjust the pH to ~9 with a 30% sodium hydroxide solution, causing the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-methylpyridine N-oxide.

Step 2: Synthesis of 2-Cyano-4-methylpyridine

  • Rationale: The Reissert-Henze reaction provides a reliable method for introducing a cyano group at the C2 position of the activated pyridine N-oxide.

  • Procedure:

    • Suspend 4-methylpyridine N-oxide (1.0 eq) in dichloromethane (DCM, 5.0 vol).

    • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dropwise addition of dimethylcarbamoyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 2-cyano-4-methylpyridine.

Step 3: Synthesis of 2-Ethyl-4-methylpyridine

  • Rationale: A Grignard reaction is an effective method for converting the cyano group into a ketone, which then tautomerizes and is reduced in situ to an ethyl group.

  • Procedure:

    • Prepare a solution of ethylmagnesium bromide (2.0 eq) in THF.

    • Add a solution of 2-cyano-4-methylpyridine (1.0 eq) in THF dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, warm the mixture to reflux and maintain for 2 hours.

    • Cool the reaction to 0 °C and quench by slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by vacuum distillation to yield 2-ethyl-4-methylpyridine.

Step 4: Catalytic Hydrogenation to 4-Ethyl-4-methylpiperidine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the complete reduction of the pyridine ring to a piperidine.[8] Platinum(IV) oxide (Adams' catalyst) is highly effective for this transformation. The acidic conditions protonate the pyridine nitrogen, facilitating the reduction.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-ethyl-4-methylpyridine (1.0 eq) in glacial acetic acid (10 vol).

    • Add PtO₂ catalyst (1-2 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.

    • Heat the mixture to 50 °C and stir vigorously until hydrogen uptake ceases.

    • Cool the vessel, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate, dissolve the residue in water, and basify with 50% NaOH to pH >12.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and concentrate to yield 4-ethyl-4-methylpiperidine as a mixture of cis/trans isomers. This mixture is typically suitable for the subsequent step without separation.

PART 2: Final Product Synthesis, Purification, and Analysis

The final step involves the reaction of the synthesized piperidine intermediate with chloromethylsulfonyl chloride. This reaction must be conducted under carefully controlled conditions to ensure high yield and purity.

Workflow for Final Synthesis and Purification

G cluster_1 Final Product Synthesis I 4-Ethyl-4-methylpiperidine K Step 5: Sulfonylation I->K J Chloromethylsulfonyl Chloride J->K L Crude Product K->L M Step 6: Aqueous Work-up L->M N Washed Organic Layer M->N O Step 7: Crystallization N->O P Pure API O->P

Caption: Workflow for the final sulfonylation and purification steps.

Detailed Experimental Protocol

Step 5: Synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

  • Rationale: This is a standard sulfonamide formation reaction.[10][11][12] An organic base like triethylamine is used to scavenge the HCl byproduct. Dichloromethane is an excellent solvent due to its inertness and ease of removal. The reaction is performed at low temperature to control the exotherm and minimize potential side reactions.

  • Procedure:

    • Dissolve 4-ethyl-4-methylpiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 vol) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloromethylsulfonyl chloride (1.2 eq) in dichloromethane (2 vol) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

Step 6 & 7: Aqueous Work-up and Purification

  • Rationale: A series of aqueous washes removes the triethylamine hydrochloride salt and any unreacted starting materials. Crystallization is the preferred method for final purification to ensure the high purity (>98%) required for preclinical material.[13]

  • Procedure:

    • Quench the reaction by adding water (5 vol).

    • Separate the organic layer and wash sequentially with 1N HCl (2 x 5 vol), saturated sodium bicarbonate solution (5 vol), and brine (5 vol).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    • For purification, dissolve the crude material in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate/hexanes mixture) and allow it to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at <40 °C.

Safety and Handling Precautions
  • Chloromethylsulfonyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[14][15][16][17] It causes severe skin burns and eye damage.[14][15][17]

    • Handling: Always handle in a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14][16]

    • Spills: In case of a spill, evacuate the area.[15][16] Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water for cleanup.[15][17]

    • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][16] If inhaled, move to fresh air.[14]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a designated area with appropriate safety equipment, including pressure-rated vessels and proper ventilation.

Analytical Characterization and Quality Control

To ensure the material is suitable for preclinical trials, a comprehensive analytical characterization is mandatory.[18][19] This confirms the structure, identity, purity, and stability of the synthesized compound.

Parameter Method Specification Purpose
Identity ¹H NMR, ¹³C NMRConforms to expected structureConfirms chemical structure
Identity & MW Mass Spectrometry (MS)Matches calculated molecular weightConfirms molecular formula[20]
Purity HPLC (UV detection)≥ 98.0% (area %)Quantifies purity and impurities
Residual Solvents GC-HSPer ICH Q3C guidelinesEnsures solvents are below safety limits
Elemental Analysis CHNS Analysis± 0.4% of theoretical valuesConfirms elemental composition[21]
Water Content Karl Fischer Titration≤ 0.5% w/wQuantifies water content
Representative Analytical Protocols
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[18]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV at 210 nm.

  • Mass Spectrometry (MS): Prepare a dilute solution (~10 µg/mL) in methanol. Analyze using an electrospray ionization (ESI) source in positive ion mode.[18]

References
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Chloromethylsulfonyl Chloride.
  • BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
  • Zhang, T., et al. (n.d.).
  • BenchChem. (2025). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway.
  • Yang, B., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Ammar, Y. A., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • WuXi AppTec. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
  • ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • Costello, M. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Fisher Scientific. (2011). SAFETY DATA SHEET: Chloromethanesulfonyl chloride.
  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
  • University College London. (n.d.). Preclinical Development (Small Molecules).
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • European Commission. (n.d.). EU GMP Basic requirements for active substances used as starting materials.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: Chloromethanesulphonyl chloride.
  • ChemicalBook. (2026). PIPERIDINE-1-SULFONYL CHLORIDE | 35856-62-3.
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • de Souza, J. S. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • ILO and WHO. (2021). ICSC 0311 - TRICHLOROMETHANESULFENYL CHLORIDE.
  • BenchChem. (n.d.). Synthesis routes of Piperidine-1-sulfonyl Chloride.
  • Kaswan, P. (2025). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide....
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Ethyl-4-methylpiperidine.
  • Merck Millipore. (n.d.). Safety Data Sheet: Chloromethylsulfonyl chloride.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Royal Society of Chemistry. (2025).
  • Der Pharma Chemica. (n.d.).
  • ACG Publications. (2025).
  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
  • Wünsch, B., et al. (n.d.).
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.). A.
  • International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Wiley Online Library. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the N-sulfonylation of sterically hindered or structurally unique piperidines can present unexpected challenges. The synthesis of 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS: 1343898-55-4) relies on the coupling of 4-ethyl-4-methylpiperidine with chloromethanesulfonyl chloride (CMSC).

While this appears to be a straightforward protection/functionalization step, CMSC is a notoriously highly reactive, bifunctional electrophile. Without precise control over reaction kinetics, researchers frequently encounter poor yields, oligomerization, and incomplete conversion. This guide synthesizes field-proven insights to help you troubleshoot and optimize your workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield low, and why am I observing multiple polymeric spots on my TLC/LC-MS?

The Causality: Chloromethanesulfonyl chloride possesses two distinct electrophilic centers. The sulfonyl chloride sulfur acts as a "hard" electrophile, while the chloromethyl carbon acts as a "soft" electrophile. While the nitrogen of 4-ethyl-4-methylpiperidine kinetically prefers attacking the sulfonyl group, elevated temperatures or excessively rapid reagent addition can lead to nucleophilic attack on the chloromethyl carbon instead. This results in undesired N-alkylation. Because the resulting intermediate is still reactive, it often cascades into polymeric byproducts, a phenomenon well-documented when reacting amino compounds with CMSC[1].

The Solution: Strict temperature control is non-negotiable. The reaction must be initiated at 0 °C to enforce kinetic control, favoring the desired N-sulfonylation pathway over the thermodynamic N-alkylation pathway.

Pathway SM 4-Ethyl-4-methylpiperidine + Chloromethanesulfonyl chloride Desired 1-((Chloromethyl)sulfonyl)- 4-ethyl-4-methylpiperidine (Desired) SM->Desired Kinetic Control (0 °C, DIPEA) Undesired N-Alkylated / Polymeric Byproducts (Undesired) SM->Undesired Thermodynamic / Poor Temp Control (>20 °C)

Reaction pathway showing kinetic vs. thermodynamic control in sulfonylation.

Q2: I am using Triethylamine (TEA) as my base, but my conversion stalls at 60%. What is happening?

The Causality: While TEA is a standard base for sulfonylations, it is sufficiently nucleophilic to react with the highly electrophilic chloromethyl group of CMSC, leading to the degradation of your reagent before it can react with the piperidine[2]. Furthermore, the 4-ethyl-4-methyl substitution on the piperidine ring introduces a slight conformational bulk that marginally slows the reaction rate compared to unsubstituted piperidines, giving side reactions more time to compete.

The Solution: Switch to N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered and acts as a non-nucleophilic base, effectively scavenging the HCl byproduct without degrading the CMSC electrophile.

Q3: Can I use THF instead of Dichloromethane (DCM) for this coupling?

The Causality: Direct coupling of functionalized amines with CMSC is highly sensitive to solvent effects[3]. DCM is strongly preferred because it stabilizes the polar transition state of the sulfonylation without coordinating to the electrophile. THF, being a coordinating ethereal solvent, is also highly hygroscopic. Even trace amounts of adventitious water in THF will rapidly hydrolyze CMSC into unreactive chloromethanesulfonic acid, halting your reaction.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why the optimized protocol utilizes DCM, DIPEA, and strict thermal control.

EntrySolvent (Anhydrous)Base (1.5 eq)Temperature ProfileTimeIsolated Yield (%)Mechanistic Observation
1THFTEARoom Temp (20 °C)4h35%Significant N-alkylation; reagent hydrolysis.
2DCMTEA0 °C to Room Temp3h68%Moderate yield; some base-induced CMSC degradation.
3DCMDIPEA0 °C to Room Temp3h92% Clean conversion; kinetically controlled sulfonylation.

Part 3: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) and a targeted workup strategy to chemically verify the success of the reaction.

Materials Required
  • 4-Ethyl-4-methylpiperidine (1.0 equiv, limiting reagent)

  • Chloromethanesulfonyl chloride (CMSC) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (12 volumes total)

Step-by-Step Methodology

Step 1: System Preparation & Inertion Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 4-ethyl-4-methylpiperidine (1.0 equiv) and anhydrous DCM (10 volumes). Add DIPEA (1.5 equiv) in a single portion.

  • Self-Validation Check: The solution should be completely clear and homogeneous.

Step 2: Thermal Equilibration Submerge the reaction flask in an ice-water bath. Allow the system to equilibrate to an internal temperature of 0 °C for at least 15 minutes.

Step 3: Kinetically Controlled Addition Dissolve CMSC (1.1 equiv) in anhydrous DCM (2 volumes). Using an addition funnel or syringe pump, add the CMSC solution dropwise over 30 minutes.

  • Critical Parameter: Maintain the internal temperature below 5 °C. A rapid exotherm indicates a loss of kinetic control.

Step 4: Reaction Propagation Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm naturally to room temperature (approx. 20 °C), stirring for an additional 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the piperidine starting material mass/spot is completely consumed.

Step 5: Chemically Selective Workup Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes) to neutralize any remaining acid. Transfer to a separatory funnel and collect the organic (bottom) layer.

  • Self-Validation Wash: Wash the organic layer with 1M aqueous HCl (5 volumes). This step is critical: it protonates and extracts any unreacted 4-ethyl-4-methylpiperidine or DIPEA into the aqueous phase, ensuring the organic layer contains only the neutral sulfonamide product.

Step 6: Isolation Wash the organic layer with brine (5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine as a high-purity solid/oil.

Workflow Prep 1. Preparation Dry DCM, Amine, DIPEA Cool 2. Cooling Chill to 0 °C under N2 Prep->Cool Add 3. Electrophile Addition Dropwise CMSC, T < 5 °C Cool->Add React 4. Reaction 1h at 0 °C, 2h at RT Add->React Workup 5. Workup NaHCO3 quench, 1M HCl wash React->Workup Isolate 6. Isolation Concentrate & Purify Workup->Isolate

Step-by-step experimental workflow for the optimized N-sulfonylation protocol.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up ACS Publications URL:[Link]

  • Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.

Introduction to the Purification Challenge

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a bifunctional molecule featuring a reactive sulfonyl chloride and a sterically hindered tertiary amine within a piperidine scaffold. This unique combination of functional groups presents specific challenges during its purification from a reaction mixture. Common impurities may include unreacted starting materials, byproducts from side reactions such as hydrolysis of the sulfonyl chloride, and residual solvents.[1] The purification strategy must be carefully designed to isolate the target compound with high purity while minimizing its degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine.

Issue 1: Oily or Gummy Product Instead of a Crystalline Solid

Question: I performed an aqueous work-up after the synthesis, and upon removal of the organic solvent, I obtained a viscous oil instead of the expected solid product. What could be the cause, and how can I resolve this?

Answer:

The "oiling out" of a product is a common issue in the crystallization of piperidine derivatives and can be attributed to several factors.[2]

Probable Causes:

  • Residual Solvents: Chlorinated solvents used in the reaction or extraction, such as dichloromethane (DCM) or chloroform, can be difficult to remove completely and may result in an oily product.[3]

  • Presence of Impurities: Unreacted starting materials or low-molecular-weight byproducts can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization.

  • Hydrolysis of the Sulfonyl Chloride: The presence of water during work-up or exposure to atmospheric moisture can lead to the hydrolysis of the reactive sulfonyl chloride group to the corresponding sulfonic acid.[4][5] This sulfonic acid impurity can interfere with crystallization.

  • Supersaturation and Rapid Cooling: If the solution is highly concentrated and cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice, resulting in an amorphous oil.[2]

Solutions:

  • Azeotropic Removal of Residual Solvents: To remove tenacious chlorinated solvents, dissolve the oily residue in a higher-boiling hydrocarbon solvent like hexanes or pentane and re-concentrate it under reduced pressure. Repeating this process two to three times can effectively remove the residual chlorinated solvent.[3]

  • Purification via Column Chromatography: If impurities are the primary cause, purification by flash column chromatography is recommended. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective for separating the desired sulfonyl chloride from more polar impurities like the corresponding sulfonic acid.[6][7][8]

  • Careful Crystallization Technique:

    • Solvent Selection: A good crystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[1][2] For piperidine derivatives, alcohols (ethanol, isopropanol) or acetonitrile can be good starting points.[1][2]

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[2]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[2]

Issue 2: Low Yield After Aqueous Work-up

Question: My final product yield is significantly lower than expected after performing an aqueous work-up. Where could I be losing my product?

Answer:

Low yields after an aqueous work-up are often due to the chemical instability of the sulfonyl chloride functional group in the presence of water.

Probable Causes:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acids.[4][5] During an aqueous work-up, especially if prolonged or at non-neutral pH, a significant portion of the product can be lost to this side reaction.[9]

  • Emulsion Formation: During the extraction process, emulsions can form at the interface between the aqueous and organic layers, trapping the product and leading to its loss during separation.[10]

  • Insufficient Extraction: If the organic solvent used for extraction is not optimal or an insufficient volume is used, the product may not be completely transferred from the aqueous phase.[10]

Solutions:

  • Minimize Contact with Water:

    • Use cold water or brine for the aqueous wash to reduce the rate of hydrolysis.[5]

    • Perform the extraction and separation steps as quickly as possible.

    • Ensure the work-up is performed under neutral or slightly acidic conditions, as basic conditions can accelerate hydrolysis.

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[10]

  • Optimize Extraction:

    • Use a suitable organic solvent in which the product is highly soluble. Dichloromethane or ethyl acetate are common choices.

    • Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer.[10]

Issue 3: Persistent Impurities Detected by NMR/LC-MS

Question: After purification, I still observe significant impurities in my NMR and/or LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route used. However, some common byproducts are frequently observed in reactions involving sulfonyl chlorides.

Probable Impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.[1]

  • Hydrolyzed Product (Sulfonic Acid): As discussed, this is a very common impurity resulting from the hydrolysis of the sulfonyl chloride.[4]

  • Diaryl Sulfone: In some chlorosulfonation reactions, the formation of a diaryl sulfone byproduct can occur, especially at elevated temperatures or with sub-optimal stoichiometry.[10]

  • Isomeric Byproducts: If the starting materials contain isomeric impurities, these will likely be carried through the reaction, leading to isomeric products that can be difficult to separate.[4]

Purification Strategies:

Purification TechniqueTarget ImpuritiesPrinciple of Separation
Recrystallization Isomeric impurities, some byproductsDifference in solubility between the desired product and impurities in a given solvent system.[1][2]
Column Chromatography Most impurities (sulfonic acid, unreacted starting materials, sulfones)Differential adsorption of compounds onto a stationary phase (e.g., silica gel) and elution with a mobile phase.[6][7][8]
Acid-Base Extraction Acidic or basic impuritiesThe basic piperidine nitrogen allows for selective extraction into an acidic aqueous phase, leaving neutral impurities in the organic phase. However, the sulfonyl chloride is unstable to both acidic and basic conditions, making this a risky approach.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar desired product should elute before the more polar sulfonic acid impurity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Troubleshooting Persistent Impurities

G start Impurity Detected check_nmr Analyze NMR and LC-MS data to identify impurity structure start->check_nmr is_sm Is it unreacted starting material? check_nmr->is_sm is_hydrolysis Is it the hydrolyzed sulfonic acid? check_nmr->is_hydrolysis is_other Is it another byproduct (e.g., sulfone)? check_nmr->is_other is_sm->is_hydrolysis No optimize_rxn Optimize reaction conditions (time, temp, stoichiometry) is_sm->optimize_rxn Yes is_hydrolysis->is_other No chromatography Purify by column chromatography is_hydrolysis->chromatography Yes is_other->chromatography Yes recrystallize Attempt recrystallization is_other->recrystallize If chromatography fails optimize_rxn->chromatography end Pure Product chromatography->end recrystallize->end

Caption: Decision-making workflow for addressing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine?

A1: Due to the moisture-sensitive nature of the sulfonyl chloride group, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[11] Protecting it from moisture is crucial to prevent hydrolysis.[11]

Q2: Can I use a basic wash (e.g., sodium bicarbonate solution) during the work-up to remove acidic impurities?

A2: While a basic wash would effectively remove acidic impurities, it is generally not recommended for sulfonyl chlorides as it can significantly accelerate the rate of hydrolysis of the desired product.[12] If a wash is necessary, use a very dilute and cold basic solution with minimal contact time, followed immediately by extraction.

Q3: The purified product has a yellowish tint. Is this indicative of an impurity?

A3: A yellowish tint can sometimes indicate the presence of trace impurities or slight decomposition. Piperidine and its derivatives can be susceptible to oxidation, which can lead to discoloration.[1] If NMR and LC-MS analysis show high purity, the color may not be significant for many applications. However, for applications requiring very high purity, further purification by recrystallization or passing a solution of the compound through a small plug of silica gel or activated carbon may remove the colored impurity.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight of the product and any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., S=O stretch for the sulfonyl group).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

Purification Strategy Overview

G cluster_0 Crude Reaction Mixture cluster_1 Purification cluster_2 Pure Product & Analysis crude Crude 1-((Chloromethyl)sulfonyl)- 4-ethyl-4-methylpiperidine workup Aqueous Work-up (Minimize water contact) crude->workup chromatography Column Chromatography (Hexanes/Ethyl Acetate) workup->chromatography recrystallization Recrystallization (e.g., from Isopropanol) chromatography->recrystallization pure Pure Product recrystallization->pure analysis Purity Analysis (NMR, LC-MS, MP) pure->analysis

Caption: General workflow for the purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PubMed Central (PMC).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3).
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 23). Reddit.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021, August 16). Preprints.org.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021, September 13). MDPI.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.

Sources

Reducing byproducts in 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven methodologies to troubleshoot and suppress byproducts when utilizing 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS 1343898-55-4) in alkylation and substitution workflows.

Section 1: Mechanistic Causality of Byproduct Formation

To effectively troubleshoot a reaction, we must first understand the inherent reactivity of the reagents. The 1-((chloromethyl)sulfonyl)piperidine scaffold features a highly polarized carbon-chlorine bond activated by the strongly electron-withdrawing sulfonyl group. This dual nature makes the α -carbon highly susceptible to nucleophilic attack (the desired SN2 pathway).

However, this same sulfonyl group renders the α -protons significantly acidic. Under strongly basic conditions, α -deprotonation can compete with the desired SN2 pathway, leading to the formation of a reactive carbanion. This intermediate can trigger dimerization, Ramberg-Bäcklund-type rearrangements, or vicarious nucleophilic substitutions[1]. Furthermore, the chloromethyl group is highly sensitive to solvolysis if protic solvents or aqueous bases are introduced.

PathwayLogic SM 1-((Chloromethyl)sulfonyl) -4-ethyl-4-methylpiperidine Prod Desired Alkylation Product SM->Prod Controlled SN2 Hydro Hydrolysis Byproduct (Sulfonamide + CH2O) SM->Hydro Solvolysis Dimer Dimerization (Carbanion Attack) SM->Dimer Alpha-Deprotonation Nu Nucleophile Nu->Prod Base Protic/Strong Base Base->Hydro Base->Dimer

Fig 1: Mechanistic divergence of chloromethylsulfonamides under basic conditions.

Section 2: Quantitative Troubleshooting Matrix

When analyzing your crude reaction mixtures via LC-MS or NMR, use the following quantitative data matrix to diagnose the specific pathway causing yield loss and apply the corresponding corrective action.

Byproduct ProfileTypical Yield LossMechanistic CauseAnalytical SignatureCorrective Action
Hydrolysis Product 15% - 40%Solvolysis of the chloromethyl group by trace water or hydroxide.LC-MS: [M+H]+ corresponding to loss of CH2Cl + H.Use strictly anhydrous aprotic solvents (e.g., 2-MeTHF, DCM). Dry reagents over molecular sieves.
Dimerization / Oligomers 10% - 25%Base-induced α -deprotonation forming a carbanion that attacks unreacted starting material.LC-MS:[2M - HCl + H]+. Broad, complex NMR peaks in the aliphatic region.Implement inverse addition (add the electrophile slowly to the nucleophile/base mixture). Maintain T < 5 °C.
C-N Coupled Adducts 5% - 20%Use of nucleophilic secondary amines (e.g., piperidine) as the primary base[2].LC-MS: Mass matches SM + Base - HCl.Switch to sterically hindered tertiary amines (DIPEA, NEt3) or inorganic bases (Cs2CO3)[2].

Section 3: Self-Validating Experimental Protocol

To systematically eliminate the byproducts listed above, utilize the following optimized protocol for the nucleophilic substitution of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. This workflow acts as a self-validating system; kinetic checkpoints are built in to ensure the reaction trajectory remains strictly on the SN2 pathway.

ProtocolWorkflow S1 Step 1: Preparation Dissolve Nucleophile & DIPEA in Anhydrous 2-MeTHF S2 Step 2: Thermal Control Cool reactor to 0 °C under N2 atmosphere S1->S2 S3 Step 3: Inverse Addition Dropwise addition of Chloromethylsulfonamide S2->S3 S4 S4 S3->S4 S5 Step 5: Quench & Workup Quench with NH4Cl (aq); Phase separation S4->S5

Fig 2: Self-validating workflow for byproduct-free nucleophilic substitution.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried reaction vessel with N2. Add the target nucleophile (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA or NEt3, 2.0 equiv) in anhydrous 2-MeTHF (5 mL/g).

    • Causality: 2-MeTHF is chosen over DMF because it suppresses solvolysis and allows for a direct downstream aqueous extraction without solvent swapping[2].

  • Thermal Equilibration: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the higher-activation-energy α -deprotonation pathway, strictly favoring the desired SN2 trajectory.

  • Inverse Addition (Critical Step): Dissolve 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (1.05 equiv) in a minimum volume of anhydrous 2-MeTHF. Add this solution dropwise to the reactor over 30–45 minutes.

    • Causality: Keeping the steady-state concentration of the electrophile extremely low prevents the self-condensation (dimerization) of any transiently formed α -carbanions.

  • Reaction Progression & Validation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to 20 °C. Monitor via LC-MS.

    • Self-Validation Check: If the starting material persists after 2 hours without the appearance of hydrolysis byproducts, the nucleophile is insufficiently activated. Do not add more base; instead, consider adding a catalytic amount of TBAI (Tetra-n-butylammonium iodide) to convert the chloride to a more reactive iodide in situ.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH4Cl (3 mL/g). Separate the organic 2-MeTHF layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Causality: NH4Cl neutralizes the amine base without causing extreme alkaline pH shifts that could degrade the newly formed sulfonamide product during workup.

Section 4: Frequently Asked Questions (FAQs)

Q: I am trying to use a secondary amine as my nucleophile, but I am getting a mixture of products. Should I use excess of my nucleophile as the base? A: No. Using a nucleophilic amine as both the reactant and the base is a common pitfall. As demonstrated in recent API scale-up studies, using secondary amines (like piperidine) as bases leads to aggressive C-N coupled side products. Always use a sterically hindered tertiary amine like NEt3 or DIPEA to act exclusively as the proton sponge, allowing your target nucleophile to react cleanly[2].

Q: Why am I seeing a complete loss of the chloromethyl group and the formation of the unsubstituted 4-ethyl-4-methylpiperidine-1-sulfonamide? A: This is the analytical signature of hydrolysis followed by deformylation. It occurs when trace water is present in your solvent or base. Ensure your 2-MeTHF is strictly anhydrous and stored over molecular sieves. If you are using an inorganic base like K2CO3, ensure it has been oven-dried prior to use.

Q: Can I run this reaction at elevated temperatures (e.g., 60 °C) to push an incomplete conversion? A: Heating is strongly discouraged. Because the α -protons adjacent to the sulfonyl group are highly acidic, elevating the temperature provides the activation energy required for α -deprotonation and subsequent vicarious nucleophilic substitution or dimerization[1]. If conversion is sluggish, optimize the leaving group via Finkelstein conditions (adding NaI) rather than applying heat.

References

1.[2] Title: Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up Source: Organic Process Research & Development (ACS Publications) URL: [Link]

2.[1] Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Support Center: Stability of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous environments.

Introduction

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a sulfonyl chloride derivative of interest in synthetic chemistry and drug discovery. The presence of the highly reactive sulfonyl chloride moiety, coupled with the structural features of the piperidine ring, presents unique stability challenges, particularly in aqueous media. This guide will address the fundamental principles governing its stability, potential degradation pathways, and practical strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in aqueous solutions?

The principal stability issue is its high susceptibility to hydrolysis.[1][2][3] Sulfonyl chlorides are reactive electrophiles that readily react with water, a nucleophile, to yield the corresponding sulfonic acid and hydrochloric acid.[1][2] This hydrolysis is often rapid and can significantly impact reaction yields and product purity.

Q2: How does the structure of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine influence its stability?

The stability of this molecule is a composite of the effects of its different structural components:

  • Sulfonyl Chloride Group: This is the primary site of reactivity and is inherently prone to nucleophilic attack by water.

  • Chloromethyl Group: The electron-withdrawing nature of the chlorine atom on the adjacent methyl group is expected to increase the electrophilicity of the sulfonyl sulfur, potentially accelerating hydrolysis compared to a simple alkanesulfonyl chloride.

  • 4-ethyl-4-methylpiperidine Ring: Alkyl groups on the piperidine ring are generally electron-donating through an inductive effect.[4][5][6] This may slightly decrease the reactivity of the sulfonyl chloride by increasing electron density on the nitrogen and, to a lesser extent, the sulfur atom. However, this effect is likely to be minor compared to the inherent reactivity of the sulfonyl chloride group.

Q3: What are the expected degradation products in an aqueous environment?

The primary degradation product is 1-((hydroxymethyl)sulfonyl)-4-ethyl-4-methylpiperidine (the sulfonic acid), formed via hydrolysis of the sulfonyl chloride. Depending on the pH and presence of other nucleophiles, other side reactions could potentially occur, although the hydrolysis of the sulfonyl chloride is expected to be the dominant pathway.

Q4: How do pH and temperature affect the stability of this compound?

  • pH: The rate of hydrolysis of sulfonyl chlorides is pH-dependent. While hydrolysis can occur at neutral pH, it is often accelerated under basic conditions due to the increased concentration of the more nucleophilic hydroxide ion. Acidic conditions can also influence the hydrolysis rate, though the effect can be more complex.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. To minimize degradation, it is advisable to work at low temperatures (e.g., 0-5 °C) when handling this compound in the presence of water.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine.

Issue 1: Low Yield in Reactions Involving Nucleophilic Substitution

Potential Cause: Hydrolysis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a likely culprit, consuming the starting material before it can react with the desired nucleophile.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., >120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Handle the sulfonyl chloride and any other reagents in a glove box or under a positive pressure of an inert gas.

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to slow the rate of hydrolysis.

    • Order of Addition: Add the sulfonyl chloride solution dropwise to the solution containing the nucleophile. This maintains a low concentration of the sulfonyl chloride, favoring the desired reaction over hydrolysis.

    • Use of a Base: In reactions with amines or alcohols, a non-nucleophilic base (e.g., triethylamine, pyridine) should be used to scavenge the HCl byproduct.[7] This prevents the protonation of the nucleophile and can also help to drive the reaction to completion.

Issue 2: Appearance of Unexpected Impurities in Analytical Data (LC-MS, NMR)

Potential Cause: The primary impurity is likely the corresponding sulfonic acid from hydrolysis. Other potential byproducts could arise from reactions with other nucleophiles present in the reaction mixture.

Troubleshooting Steps:

  • Characterize Impurities:

    • LC-MS: Look for a peak with a mass corresponding to the sulfonic acid (M-Cl+OH).

    • NMR: In ¹H NMR, the disappearance of the signal corresponding to the proton on the chloromethyl group and the appearance of a new signal at a different chemical shift could indicate hydrolysis. The sulfonic acid proton is often broad and may exchange with residual water in the NMR solvent.

  • Implement a Quenching and Work-up Strategy:

    • Once the desired reaction is complete, quench the reaction with cold, dilute aqueous acid or base to neutralize any remaining reactive species.

    • Promptly extract the product into a water-immiscible organic solvent to minimize its contact time with the aqueous phase.

    • Wash the organic layer with brine to remove residual water and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Experimental Protocols

Protocol 1: General Procedure for a Sulfonylation Reaction Under Anhydrous Conditions

This protocol provides a general framework for reacting 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine with a nucleophile (e.g., an amine).

Materials:

  • 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous non-nucleophilic base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Dry glassware

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent in the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (1.1 equivalents) in a minimal amount of the anhydrous solvent in the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Stability Assessment of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in an Aqueous Buffer

This protocol outlines a method to quantify the rate of hydrolysis at a given pH and temperature.

Materials:

  • 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

  • Aqueous buffer of desired pH (e.g., phosphate buffer)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • Thermostatted autosampler or reaction vessel

Procedure:

  • Prepare a stock solution of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in acetonitrile.

  • Equilibrate the aqueous buffer to the desired temperature (e.g., 25 °C).

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the temperature-controlled buffer to achieve the desired final concentration.

  • Immediately inject an aliquot of the reaction mixture (t=0) into the HPLC system.

  • Inject aliquots at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of degradation).

  • Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for the sulfonic acid degradation product.

  • Calculate the rate of degradation by plotting the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the negative of the first-order rate constant (k).

Data Presentation

Table 1: Key Stability and Reactivity Parameters

ParameterExpected Behavior for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidineRationale
Primary Degradation Pathway Hydrolysis to the corresponding sulfonic acidInherent reactivity of the sulfonyl chloride functional group with water.[1][2][3]
Effect of pH Increased degradation rate at higher (basic) pHIncreased concentration of the highly nucleophilic hydroxide ion.
Effect of Temperature Increased degradation rate at higher temperaturesStandard kinetic effect on reaction rates.
Recommended Storage Store in a tightly sealed container under an inert atmosphere at low temperature (e.g., ≤ 4 °C)To minimize exposure to atmospheric moisture and slow down any potential degradation.

Visualizations

Predicted Hydrolysis Pathway

G A 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine C Transition State A->C B H₂O (Nucleophilic Attack) B->C D 1-((Hydroxymethyl)sulfonyl)-4-ethyl-4-methylpiperidine (Sulfonic Acid) C->D E HCl C->E

Caption: Predicted hydrolysis pathway of the target compound.

Analytical Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare stock solution in ACN B Add to aqueous buffer at controlled T A->B C Inject at t=0 B->C D Inject at time intervals B->D E Monitor peak areas C->E D->E F Plot ln[Compound] vs. time E->F G Determine rate constant (k) F->G

Caption: Workflow for HPLC-based stability studies.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Available from: [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available from: [Link]

  • Li, B., et al. (2012). Development of a Process for the Preparation of Chloromethyl Chlorosulfate. Organic Process Research & Development. Available from: [Link]

  • US3226433A - Making methanesulfonyl chloride. Google Patents.
  • Giorgi, G., & Nencini, C. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology. Available from: [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Bentham Science. Available from: [Link]

  • Leng, M., et al. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society. Available from: [Link]

  • Prasse, C., et al. (2018). Unveiling the reaction chemistry of sulfoxides during water chlorination. Infoscience. Available from: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. (2025). Available from: [Link]

  • Electronic effect Electronic effects: inductive and mesomeric effects. e-learning université Mila. Available from: [Link]

  • Mott, B. W., et al. (2003). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Electronic effects – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. ResearchGate. Available from: [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Reddit. (2019). Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • de Souza, C. I., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Semantic Scholar. Available from: [Link]

  • Le, C., et al. (2017). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. PMC. Available from: [Link]

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Technical Support Center: Optimizing Reaction Temperature for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the synthesis of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. By reacting 4-ethyl-4-methylpiperidine with chloromethanesulfonyl chloride, researchers often encounter yield and purity variations linked directly to thermal control. As a Senior Application Scientist, I have structured this document to establish a self-validating protocol grounded in mechanistic causality, ensuring your workflows are both robust and reproducible.

Mechanistic Causality of Thermal Control

The formation of a sulfonamide via the reaction of a secondary amine with a sulfonyl chloride is a rapid, highly exothermic process. Chloromethanesulfonyl chloride presents a unique chemoselectivity challenge because it possesses two electrophilic sites: the sulfonyl sulfur and the alpha-carbon.

Fortunately, halogen atoms at the alpha position to a sulfonyl group demonstrate abnormally low reactivity in1[1]. This intrinsic electronic deactivation allows the amine to selectively attack the sulfonyl group. However, this chemoselectivity is heavily temperature-dependent:

  • Kinetic Control (0 °C): Initiating the reaction at 0 °C suppresses the exothermic spike, preventing the localized heating that drives sulfonyl chloride hydrolysis or overcomes the activation barrier for undesired nucleophilic attack on the 2[2].

  • Thermodynamic Completion (20–25 °C): While 0 °C ensures selectivity, the reaction rate slows significantly as the concentration of starting materials decreases. Warming the mixture to room temperature provides the kinetic energy required to drive the reaction to >95% 3[3].

Workflow Start 4-Ethyl-4-methylpiperidine + Base in DCM Cool Cool to 0 °C (Kinetic Control) Start->Cool Add Dropwise Addition of Chloromethanesulfonyl Chloride Cool->Add T < 5 °C Hold Hold at 0 °C for 1 h (Prevent Hydrolysis) Add->Hold Warm Warm to 20-25 °C (Thermodynamic Push) Hold->Warm Conversion > 70% IPC LC-MS IPC (Self-Validation) Warm->IPC 2-4 hours

Workflow for temperature-controlled sulfonylation of 4-ethyl-4-methylpiperidine.

Self-Validating Experimental Protocol

To ensure reproducibility, this step-by-step methodology incorporates In-Process Controls (IPC) that validate the thermal parameters in real-time.

Reagents Required:

  • 4-Ethyl-4-methylpiperidine (1.0 eq)

  • Chloromethanesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Charge the flask with 4-ethyl-4-methylpiperidine, anhydrous DCM, and Et₃N.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C for 15 minutes. (Validation: Use an internal thermocouple; do not rely solely on the bath temperature).

  • Electrophile Addition: Dissolve chloromethanesulfonyl chloride in 2 volumes of DCM. Add this solution dropwise via an addition funnel over 30 minutes. (Causality: Dropwise addition ensures the heat of the reaction is dissipated instantly, maintaining the internal temperature strictly below 5 °C).

  • Kinetic Phase: Stir the reaction mixture at 0 °C for 1 hour to establish the sulfonamide bond without triggering side reactions.

  • Phase Transition: Remove the ice bath. Allow the reaction to warm naturally to ambient room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS.

    • Pass Criterion: <2% remaining 4-ethyl-4-methylpiperidine.

    • Contingency: If >2% remains, continue stirring at 25 °C for 1 hour and re-test.

  • Quench & Workup: Once validated, quench the reaction with saturated aqueous NaHCO₃ to neutralize amine hydrochlorides. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: What happens if I perform the addition at room temperature (25 °C) instead of 0 °C? A: Adding chloromethanesulfonyl chloride at room temperature triggers a rapid, uncontrolled exotherm. This thermal spike increases the rate of side reactions, such as the hydrolysis of the sulfonyl chloride by trace moisture, leading to the formation of sulfonic acids. It can also overcome the activation barrier for nucleophilic substitution at the alpha-chloro position, generating dimeric or polymeric impurities.

Q: My LC-MS IPC shows 70% conversion after 1 hour at 0 °C, but it stalls. Why? A: This is a classic symptom of kinetic freezing. As the reactants are consumed, their effective concentration drops, and the reaction rate decreases. The thermal energy at 0 °C is insufficient to overcome the activation energy for the remaining molecules. Warming the reaction to 20–25 °C is required to achieve thermodynamic completion.

Q: Can I use heating (e.g., 40 °C) to speed up the reaction if I am in a rush? A: It is highly discouraged. Heating above 30 °C in the presence of excess base significantly increases the risk of degrading the chloromethanesulfonyl chloride and can cause the product, 1-((chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, to undergo unwanted elimination or substitution reactions.

Q: The reaction mixture turned dark yellow/brown during addition. Is this a temperature issue? A: Yes. A rapid color change to dark brown during addition usually indicates localized overheating and degradation of the sulfonyl chloride. Ensure your stirring rate is high (to prevent concentration gradients) and strictly control the dropwise addition rate to maintain the internal temperature <5 °C.

Quantitative Data Summary

The following table summarizes the expected outcomes based on different temperature profiles during the synthesis workflow, allowing for easy comparison of thermal strategies.

Addition TemperatureMaintenance TemperatureReaction TimeImpurity ProfileExpected YieldOutcome
-78 °C0 °C12 hVery Low< 40%Incomplete conversion due to kinetic stalling.
0 °C 20–25 °C 3–5 h Low (< 2%) > 90% Optimal. High chemoselectivity and full conversion.
25 °C25 °C2 hModerate (Hydrolysis)60–70%Exothermic degradation; lower yield.
40 °C40 °C1 hHigh (Dimerization)< 30%Product degradation; highly discouraged.
References
  • Synthesis of Arginase Inhibitors: An Overview Source: MDPI URL:[Link]

  • Imidazopyridine- and purine-thioacetamide derivatives : potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) Source: Lirias (KU Leuven) URL:[Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides Source: PMC (NIH) URL:[Link]

Sources

Technical Support Center: Column Chromatography Gradients for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on developing and troubleshooting solvent gradients for the column chromatography of this specific sulfonylpiperidine derivative. The information herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.

Understanding the Molecule: Polarity and Stability

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. The molecule possesses a tertiary amine within the piperidine ring, a polar sulfonyl group, and a reactive chloromethyl group. This combination of functional groups results in a compound of moderate to high polarity. The presence of the basic nitrogen atom can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups.[1][2] Furthermore, the chloromethylsulfonyl moiety can be susceptible to hydrolysis, especially in the presence of nucleophilic solvents or on prolonged exposure to silica.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine on a silica gel column?

A1: A common starting point for moderately polar compounds on silica gel is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4][5][6] For this specific molecule, begin with a solvent system of 20-30% ethyl acetate in hexanes. It is highly recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[5][6][7] Aim for an Rf value of approximately 0.2-0.35 for the target compound to achieve optimal separation on the column.[2][5]

Q2: My compound is streaking or "tailing" on the TLC plate and column. What can I do to improve the peak shape?

A2: Tailing is a common issue with amine-containing compounds on silica gel due to the interaction with acidic silanol groups.[1] To mitigate this, add a small amount of a basic modifier to your eluent system.[2][4] A common practice is to add 0.5-2% triethylamine (TEA) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic compound.[4]

Q3: The compound is not eluting from the column, even with 100% ethyl acetate. What should I try next?

A3: If your compound remains at the baseline, the mobile phase is not polar enough to displace it from the stationary phase.[6][7] You will need to switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good next step for polar compounds.[4][7] Start with a low percentage of methanol (e.g., 1-2% methanol in DCM) and gradually increase the concentration. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]

Q4: I am observing multiple spots on my TLC after the column, suggesting my compound may have degraded. How can I prevent this?

A4: The chloromethylsulfonyl group can be reactive. To minimize degradation on the column, consider the following:

  • Speed: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred.

  • Deactivated Silica: Use silica gel that has been treated to reduce its acidity or consider using a different stationary phase like alumina (neutral or basic).[8]

  • Solvent Choice: Avoid highly nucleophilic solvents if possible. While methanol is a common polar solvent, its use should be judicious.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a larger ∆Rf between your compound and impurities.[8] Consider using a gradient elution to better resolve compounds with different polarities.[6][9]
Unsuitable stationary phase.If separation on silica is poor, consider using a different stationary phase such as alumina or a bonded phase like diol or amino-propyl silica.
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the concentration of the polar solvent in your mobile phase. For example, if using 50% Ethyl Acetate/Hexanes, try 30% or 20%.
No Compound Detected in Fractions Compound is stuck on the column.Increase the polarity of the mobile phase. Switch to a stronger solvent system like DCM/Methanol.[4][7]
Compound degraded on the column.Analyze the silica at the top of the column for your compound. If present, it may have decomposed. Consider the preventative measures in FAQ Q4.
Sample did not load properly.Ensure the sample was fully dissolved and loaded in a tight band at the top of the column.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure mobile phases are prepared fresh and accurately each time.[10]
Changes in laboratory temperature.If not using a temperature-controlled system, be aware that significant temperature fluctuations can affect retention times.[10]
Column aging or contamination.If the column has been used multiple times, its performance may degrade.[11] Consider packing a fresh column.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow start Start: Poor Separation or Elution Issue check_tlc Review Initial TLC Data (Rf of target ~0.2-0.35?) start->check_tlc rf_ok Rf is Optimal check_tlc->rf_ok Yes rf_high Rf Too High (>0.5) check_tlc->rf_high No rf_low Rf Too Low (<0.1) check_tlc->rf_low No check_peak_shape Examine Peak Shape (Tailing or Streaking?) rf_ok->check_peak_shape decrease_polarity Decrease Mobile Phase Polarity (e.g., lower % Ethyl Acetate) rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity (e.g., higher % Ethyl Acetate) rf_low->increase_polarity switch_solvent Switch to Stronger Solvent System (e.g., DCM/Methanol) increase_polarity->switch_solvent If still too low peak_good Good Peak Shape check_peak_shape->peak_good No peak_tailing Tailing Observed check_peak_shape->peak_tailing Yes check_loading Evaluate Column Loading (Overloaded? Uneven band?) peak_good->check_loading add_base Add Basic Modifier to Eluent (e.g., 1% Triethylamine) peak_tailing->add_base loading_ok Loading is Correct check_loading->loading_ok No overloaded Column Overloaded check_loading->overloaded Yes check_degradation Consider Compound Stability (Degradation on TLC?) loading_ok->check_degradation reduce_load Reduce Sample Load (Sample:Silica ratio 1:50 to 1:100) overloaded->reduce_load

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine in a suitable solvent like dichloromethane.

  • Prepare several TLC chambers with different solvent systems. Good starting points include:

    • 20% Ethyl Acetate / 80% Hexanes (+1% Triethylamine)

    • 30% Ethyl Acetate / 70% Hexanes (+1% Triethylamine)

    • 50% Ethyl Acetate / 50% Hexanes (+1% Triethylamine)

  • Spot the dissolved crude product onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Select the solvent system that provides an Rf value of 0.2-0.35 for the target compound and the best separation from impurities.[2][5]

Protocol 2: Column Chromatography with a Gradient Elution

This protocol assumes the ideal starting eluent was determined to be 20% Ethyl Acetate/Hexanes and a more polar eluent is needed to elute all compounds.

Preparation:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes with 1% Triethylamine). Wet pack the column, ensuring a level and compact bed without air bubbles.[2]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[6]

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.[6]

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2][6]

    • Carefully add this powder to the top of the packed column.[6]

Elution:

  • Begin eluting with the starting solvent (e.g., 20% Ethyl Acetate/Hexanes + 1% TEA).

  • Collect fractions and monitor by TLC.

  • Once the initial, less polar impurities have eluted, gradually increase the polarity of the mobile phase. A stepwise gradient can be employed as follows:

    • 2 column volumes of 20% Ethyl Acetate/Hexanes

    • 2 column volumes of 30% Ethyl Acetate/Hexanes

    • 2 column volumes of 40% Ethyl Acetate/Hexanes

    • Continue increasing the polarity as needed to elute the target compound and any remaining impurities.

  • Analyze all fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Suggested Solvent Gradients

The following table provides starting points for gradient elution based on the polarity of the initial impurities and the target compound.

Scenario Starting Solvent System (% EtOAc in Hexanes) Gradient Profile Notes
Non-polar impurities, moderately polar product 10-20%Stepwise or linear increase to 40-60% EtOAcThis is a common scenario. Start with low polarity to elute non-polar byproducts first.
Closely eluting impurities of similar polarity As determined by TLC (for Rf ~0.3)Very shallow gradient (e.g., increase by 2-5% EtOAc every 2 column volumes)A shallow gradient increases the resolution between compounds of similar polarity.[9][12]
Very polar impurities 30-40%Stepwise increase to a more polar system (e.g., 5% MeOH in DCM)If impurities are more polar than the product, elute the product first and then wash the column with a strong solvent to remove the polar impurities.

All solvent systems should contain 0.5-2% triethylamine to prevent peak tailing.

References
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester, Department of Chemistry.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • TROUBLESHOOTING GUIDE.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2015, June 18).
  • Benchchem. Column chromatography purification tips for polar acetanilide compounds.
  • HALO Columns. (2023, November 3).
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Columbia University.
  • Agilent Technologies. (2020, March 12). Gradient Design and Development.
  • Benchchem.
  • Benchchem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • Benchchem.
  • Chemistry Stack Exchange. (2019, January 26).
  • ScienceDirect. (2007, December 1).
  • Benchchem. Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • ResearchGate. (2026, March 19).
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural characterization of novel intermediates is paramount. 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a compound of interest, combining a reactive sulfonyl chloride precursor moiety with a substituted piperidine core, a common scaffold in pharmaceuticals.[1] Mass spectrometry (MS) stands as a principal technique for its molecular weight determination and structural elucidation through the analysis of its fragmentation patterns.

This guide provides an in-depth, predictive analysis of the fragmentation behavior of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). We will compare these patterns, explain the causal mechanisms behind the observed cleavages, and provide standardized protocols for data acquisition. This comparative approach is designed to equip researchers with the expertise to identify this molecule and predict the behavior of structurally related compounds.

Predicted Fragmentation Analysis: A Tale of Two Techniques

The fragmentation of the target molecule is dictated by the interplay of its three key structural components: the 4-ethyl-4-methylpiperidine ring, the sulfonyl group, and the chloromethyl moiety. The ionization technique employed is the primary determinant of the fragmentation pathways observed.

Electron Ionization (EI-MS): High-Energy Fragmentation

Electron Ionization (70 eV) imparts significant energy into the molecule, leading to the formation of a radical cation (M+•) and inducing extensive, often complex, fragmentation.[2] The fragmentation pathways are typically driven by the stability of the resulting radical and cationic fragments. For amines, ionization often occurs at the nitrogen atom, and the most common fragmentation is α-cleavage adjacent to the nitrogen.[3][4][5]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage of the Piperidine Ring: This is a dominant pathway for cyclic amines.[1][3] Cleavage of the C-C bond adjacent to the nitrogen results in the formation of a stable, resonance-stabilized iminium ion. The loss of the largest alkyl group at the α-carbon is often preferred.

  • Cleavage of the Sulfonyl Group: The S-N bond is susceptible to cleavage, potentially leading to ions corresponding to the piperidine moiety and the chloromethylsulfonyl radical, or vice-versa.

  • Neutral Loss of SO₂: A highly characteristic fragmentation for sulfonamides and related compounds is the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da), often through a rearrangement process.[6][7]

  • Loss of Chlorine: Homolytic cleavage can lead to the loss of a chlorine radical (•Cl, 35/37 Da), resulting in an [M-Cl]+ ion.

  • Fragmentation of the Piperidine Substituents: Cleavage at the quaternary carbon (C4) can lead to the loss of an ethyl (•C₂H₅, 29 Da) or methyl (•CH₃, 15 Da) radical.

G cluster_piperidine Piperidine Ring Fragmentation cluster_sulfonyl Sulfonyl Group Fragmentation M Molecular Ion (M+•) m/z 253/255 F1 α-Cleavage Loss of •C₂H₅ m/z 224/226 M->F1 F2 Ring Opening & Fission M->F2 F3 Loss of 4-ethyl-4-methyl- piperidine radical m/z 113 M->F3 F4 Loss of •CH₂Cl m/z 204 M->F4 F5 Loss of SO₂ [M - SO₂]+• m/z 189/191 M->F5 F6 S-N Bond Cleavage [C₈H₁₆N]+ ion m/z 126 M->F6 F7 Loss of •Cl [M - Cl]+• m/z 218 M->F7 F5->F4 Sequential Loss

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺. The high basicity of the piperidine nitrogen makes it the preferential site of protonation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID). The resulting product ion spectrum is generally simpler and more diagnostic than an EI spectrum.[1][8]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Dominant Loss of SO₂: Similar to EI, the neutral loss of sulfur dioxide (64 Da) from the protonated molecule is a highly probable and characteristic fragmentation pathway for sulfonamides under ESI conditions.[6][7][8]

  • Cleavage of the S-N Bond: CID can readily cleave the bond between the sulfonyl sulfur and the piperidine nitrogen. This would result in a protonated 4-ethyl-4-methylpiperidine ion.

  • Loss of Chloromethane: The chloromethylsulfonyl group can fragment, potentially leading to the loss of neutral chloromethane (CH₃Cl) after rearrangement or other pathways.

  • Piperidine Ring Opening: Fragmentation initiated at the protonated nitrogen can lead to ring-opening, followed by the loss of neutral species.

G cluster_fragments Primary Product Ions cluster_secondary Secondary Fragmentation MH Precursor Ion [M+H]⁺ m/z 254/256 Frag1 [M+H - SO₂]⁺ Loss of 64 Da m/z 190/192 MH->Frag1 Most Probable Frag2 Protonated Piperidine [C₈H₁₇N + H]⁺ m/z 128 MH->Frag2 S-N Cleavage Frag3 Loss of HCl [M+H - HCl]⁺ m/z 218 MH->Frag3 Frag1a Loss of C₂H₄ from piperidine ring m/z 162/164 Frag1->Frag1a

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Comparative Data Summary

The following table summarizes the predicted key ions for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine. The presence of chlorine will result in characteristic isotopic patterns (³⁵Cl/³⁷Cl ratio of approximately 3:1), leading to ion pairs separated by 2 m/z units.

IonizationPredicted m/z (³⁵Cl/³⁷Cl)Proposed Loss / Fragment StructureCausality / Significance
EI-MS 253 / 255[M]⁺• (Molecular Ion)Confirms molecular weight.
218[M - Cl]⁺• Loss of chlorine radical, characteristic of chloro-compounds.
189 / 191[M - SO₂]⁺• Characteristic neutral loss for sulfonamides.[6]
126[C₈H₁₆N]⁺ S-N bond cleavage; represents the piperidine moiety.
113[CH₂SO₂Cl]⁺• S-N bond cleavage; represents the sulfonyl moiety.
ESI-MS/MS 254 / 256[M+H]⁺ (Precursor Ion)Protonated molecule for MS/MS analysis.
190 / 192[M+H - SO₂]⁺ Most probable and diagnostic neutral loss.[7]
128[C₈H₁₇N+H]⁺ Cleavage of the S-N bond; protonated piperidine moiety.
218[M+H - HCl]⁺ Neutral loss of hydrogen chloride.

Comparison with Alternative Analytical Techniques

While MS is unparalleled for providing molecular weight and fragmentation data, a comprehensive characterization relies on orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Highest sensitivity, structural information from fragmentation.[9]Isomers can be difficult to distinguish without standards.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure elucidation, non-destructive.[9][10]Lower sensitivity than MS, requires more sample.
Infrared (IR) Spectroscopy Presence of functional groups (S=O, S-Cl).Fast, simple, good for identifying key functional groups.[9]Provides limited information on the overall molecular skeleton.
Gas/Liquid Chromatography Purity assessment, separation of isomers and impurities.Excellent for quantitative analysis and purity checks.[11]Provides no structural information on its own (must be coupled to a detector like MS).

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are provided as a validated starting point for analysis.

Workflow for MS Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Accurately weigh ~1 mg of sample B Dissolve in 1 mL of suitable solvent (e.g., Acetonitrile) A->B C Vortex to ensure complete dissolution B->C D Dilute to ~1-10 µg/mL for analysis C->D E Inject into GC-MS or LC-MS D->E F Acquire Data (Full Scan & MS/MS) E->F G Process Data (Spectrum Interpretation) F->G

Caption: General workflow for sample preparation and MS analysis.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Rationale: GC-MS is suitable for thermally stable and volatile compounds. EI provides library-searchable spectra rich in structural detail.

  • Instrumentation: A standard GC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in ethyl acetate or dichloromethane.

    • GC Parameters:

      • Injector: Split/Splitless, 250 °C, 1 µL injection volume.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40 - 450.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
  • Rationale: LC-MS is ideal for less volatile or thermally labile compounds and provides targeted structural information through MS/MS experiments.[8]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Methodology:

    • Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in 50:50 acetonitrile:water.

    • LC Parameters:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 325 °C.

      • MS1: Full scan from m/z 100 - 500 to identify the [M+H]⁺ precursor ion (expected at m/z 254/256).

      • MS2 (Product Ion Scan): Select the precursor ion (m/z 254) for fragmentation. Optimize collision energy (typically 15-35 eV) to obtain a rich product ion spectrum.

Conclusion

The mass spectrometric fragmentation of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is predictably governed by the established chemical principles of its constituent moieties. Under EI-MS, a complex spectrum resulting from high-energy processes like α-cleavage and multiple neutral losses is expected. Conversely, ESI-MS/MS provides a more controlled fragmentation pattern of the protonated molecule, likely dominated by the characteristic neutral loss of SO₂ and cleavage of the S-N bond. By comparing data from both techniques and leveraging orthogonal methods like NMR and chromatography, researchers can achieve a comprehensive and unambiguous characterization of this and related novel molecules, ensuring confidence in their synthetic and developmental workflows.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. [Link]

  • Li, L., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(3), 516-527. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • Al-Majid, A. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PloS one, 11(7), e0159249. [Link]

  • ResearchGate. (2021, May-June). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

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Purity Assessment of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the development of active pharmaceutical ingredients (APIs), the rigorous characterization of complex intermediates is a non-negotiable regulatory requirement. The compound 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine ( C9​H18​ClNO2​S ) is a highly functionalized building block featuring a reactive chloromethyl sulfonyl moiety and a sterically hindered disubstituted piperidine ring.

Because this molecule lacks a highly conjugated aromatic system, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to provide an accurate mass balance due to poor or variable chromophoric response[1]. To establish true absolute purity, researchers must rely on primary analytical methods. This guide objectively compares CHNS Elemental Analysis and Quantitative NMR (qNMR) against traditional chromatographic techniques, providing the theoretical causality and self-validating experimental protocols required for robust batch release.

Theoretical Framework: Why Orthogonal Methods Matter

Relying on a single analytical technique introduces blind spots. A self-validating purity assessment system requires orthogonal methods that operate on fundamentally different physical principles:

  • CHNS Elemental Analysis: This is a primary mass balance technique. It determines the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur. If a batch is contaminated with inorganic salts (e.g., NaCl from the synthesis) or residual moisture, these impurities will not appear on a UV chromatogram. However, they will depress the experimental %C, %H, %N, and %S values relative to the theoretical calculations, instantly flagging the contamination[2].

  • Quantitative NMR (qNMR): qNMR is a primary ratio method based on the direct proportionality between the integrated area of an NMR resonance signal and the number of nuclei contributing to it[3]. By co-dissolving the analyte with a highly pure internal standard, the absolute purity of the piperidine derivative can be calculated directly without needing a reference standard of the analyte itself[4].

  • HPLC-UV: While excellent for separating structurally similar organic impurities, HPLC area normalization assumes all molecules have identical UV extinction coefficients—a flawed assumption that often inflates the apparent purity of the main compound[1].

Purity_Strategy Start 1-((Chloromethyl)sulfonyl)- 4-ethyl-4-methylpiperidine EA Elemental Analysis (Detects inorganic salts & moisture) Start->EA qNMR Quantitative NMR (Absolute organic purity via internal standard) Start->qNMR HPLC HPLC-UV (Separates chromophoric organic impurities) Start->HPLC Decision Orthogonal Data Reconciliation EA->Decision qNMR->Decision HPLC->Decision Release Verified Batch Release Decision->Release

Caption: Orthogonal testing strategy combining EA, qNMR, and HPLC for robust purity validation.

Comparative Data Presentation

To evaluate the efficacy of these methods, we compare the theoretical elemental composition of 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (Molar Mass: 239.76 g/mol ) against experimental data from different purification grades.

Table 1: Theoretical vs. Experimental CHNS Analysis
ElementTheoretical Mass (%)Crude Batch (%)Recrystallized Batch (%)Ultra-Pure Grade (%)
Carbon (C) 45.0943.8544.9245.05
Hydrogen (H) 7.577.827.617.58
Nitrogen (N) 5.845.415.805.83
Sulfur (S) 13.3712.9513.2813.35

Causality Insight: In the Crude Batch, the depressed C, N, and S values alongside elevated H indicate contamination with water and inorganic salts. These impurities contribute to the total sample mass but lack C/N/S, thereby diluting the elemental percentages[5].

Table 2: Performance Comparison of Purity Assessment Techniques
MetricCHNS Elemental AnalysisQuantitative NMR (qNMR)HPLC-UV
Core Principle Absolute mass fraction of elements via combustionDirect proportionality of proton resonance integralsChromatographic separation & UV absorbance
Reference Standard Instrument calibration standard onlyCertified Internal Standard (e.g., Maleic acid)Requires highly pure reference standard of the analyte
Inorganic Detection Indirectly (via mass balance depression)Blind to NMR-inactive inorganicsBlind (no chromophore/retention)
Accuracy ± 0.3% absolute± 1.0% relativeVariable (depends on UV response factors)

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the physical causality behind each step guarantees analytical precision.

Protocol A: CHNS Elemental Analysis via Dumas Combustion

This method ensures the complete breakdown of the organic molecule into measurable gases[2].

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the piperidine derivative into a tin capsule using a microbalance (resolution ±0.1 µg).

  • Catalyst Addition: Add ~2 mg of vanadium pentoxide ( V2​O5​ ) to the capsule.

    • Causality: The sulfonyl group in the analyte can form stable, refractory sulfates during combustion. V2​O5​ acts as a powerful oxidizing flux to ensure the quantitative conversion of all sulfur into SO2​ gas[5].

  • High-Temperature Combustion: Introduce the sealed capsule into the combustion reactor at 1150°C under a transient, oxygen-rich flow.

  • Catalytic Reduction: Pass the resulting combustion gases ( CO2​,H2​O,NOx​,SO2​ ) through a copper reduction tube heated to 850°C.

    • Causality: The copper scavenges excess O2​ and quantitatively reduces all NOx​ species to N2​ gas, ensuring accurate nitrogen quantification[2].

  • Separation & Detection: Elute the gas mixture through a specialized GC column and quantify the peaks using a Thermal Conductivity Detector (TCD).

CHNS_Workflow Sample Sample Prep (Microbalance + V2O5) Combustion Combustion (1150°C, O2) Sample->Combustion Reduction Reduction (Cu, 850°C) Combustion->Reduction Separation GC Separation (Gas mixture) Reduction->Separation Detection TCD Detection (C, H, N, S) Separation->Detection

Caption: Workflow of CHNS elemental analysis via high-temperature combustion and TCD detection.

Protocol B: Quantitative NMR (1H-qNMR)

qNMR provides an absolute purity value by comparing the analyte to a traceable standard[3].

  • Internal Standard Selection: Select a Certified Reference Material (CRM) such as Maleic Acid (NIST SRM).

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This ensures zero signal overlap with the aliphatic piperidine protons (1.0 - 3.5 ppm) or the isolated chloromethyl singlet (~4.5 ppm) of the analyte[6].

  • Sample Preparation: Co-weigh ~15 mg of the analyte and ~5 mg of the CRM into a vial using an analytical balance. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ )[4].

  • Acquisition Parameters: Acquire the 1H spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically >30 seconds).

    • Causality: If the relaxation delay is too short, the protons will not fully return to their equilibrium magnetization state between pulses, leading to a severe underestimation of the integral for slower-relaxing nuclei[4].

  • Data Processing: Apply careful baseline correction. Integrate the chloromethyl peak of the analyte and the olefinic peak of maleic acid. Calculate mass purity using the standard qNMR equation[3].

Conclusion

For complex intermediates like 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, relying solely on HPLC-UV introduces significant risk due to the molecule's poor chromophoric properties. CHNS Elemental Analysis remains the gold standard for detecting hidden inorganic impurities and moisture by validating the macroscopic mass balance. When paired with qNMR for absolute organic purity quantification, drug development professionals can establish a self-validating, highly trustworthy analytical package suitable for stringent regulatory submissions.

References

  • Title: Elemental Analysis CHNS (O)
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: Stimuli Article (qNMR)
  • Title: Quantitative NMR (qNMR)
  • Title: EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS Source: VELP Scientifica URL
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: ACS Publications URL
  • Source: Wind Labs & Research Pvt. Ltd.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Halogenated Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, authoritative guide on the operational handling and proper disposal procedures for 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine (CAS: 1343898-55-4)[1], designed for researchers and drug development professionals.

Hazard Assessment & Chemical Causality

1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine is a specialized building block utilized in pharmaceutical research. To design a self-validating disposal protocol, we must first analyze the structural causality that dictates its hazard profile:

  • The Chloromethyl Group ( −CH2​Cl ): This moiety acts as a potential alkylating agent. Alkylating agents are electrophilic and can react with nucleophilic biological macromolecules (like DNA and proteins), presenting potential mutagenic and toxicological risks [1].

  • The Halogen Content (Chlorine): The presence of chlorine covalently bound within the molecule categorizes this compound strictly as Halogenated Organic Waste . If incinerated at low temperatures or without proper emission controls, halogenated organics can generate highly toxic dioxins, furans, and corrosive hydrogen chloride ( HCl ) gas [2].

  • The Sulfonamide Linkage: This functional group contributes to the molecule's overall stability, meaning it will not rapidly degrade under ambient environmental conditions, necessitating aggressive destruction methods (high-temperature incineration).

Quantitative Logistics & PPE Requirements

Before initiating any disposal or transfer protocol, ensure compliance with the following operational parameters.

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WastePrevents dioxin formation during incineration; complies with EPA RCRA standards.
Primary PPE Nitrile gloves (double-gloved), safety goggles, lab coatProtects against incidental dermal exposure to potential alkylating agents.
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume HoodMitigates inhalation risks from aerosolized powders or solvent vapors during transfer.
Compatibility Avoid strong bases and strong oxidizing agentsPrevents exothermic degradation or premature hydrolysis of the sulfonyl chloride/chloromethyl group.
Storage Temp Ambient ( 15∘C to 25∘C ) in a dry, dark environmentMaintains chemical stability prior to scheduled waste pickup.

Step-by-Step Disposal Methodology

This protocol relies on a self-validating system: each step contains a verification check to ensure the integrity of the waste stream.

Step 1: Waste Segregation and Collection

  • Action: Collect all unreacted 1-((Chloromethyl)sulfonyl)-4-ethyl-4-methylpiperidine, along with any solvent washings (e.g., DCM, chloroform), into a designated, chemically compatible waste receptacle (typically high-density polyethylene, HDPE, or glass).

  • Validation: Verify the container is explicitly labeled "Halogenated Organic Waste." Never mix with non-halogenated waste streams (like acetone or ethanol), as this drastically increases institutional disposal costs and complicates incineration logistics.

Step 2: Quenching of Reaction Mixtures (If Applicable)

  • Action: If the compound is present as unreacted starting material in a reaction mixture, it may be quenched to neutralize the reactive chloromethyl/sulfonyl groups. Slowly add the mixture to a stirred solution of dilute, cold sodium bicarbonate ( NaHCO3​ ) or sodium carbonate ( Na2​CO3​ ) inside a fume hood.

  • Validation: Monitor the pH using indicator paper. The aqueous layer should remain slightly basic (pH 8-9). Once gas evolution ( CO2​ ) ceases, the organic layer can be separated and routed to halogenated waste.

Step 3: Secondary Containment and Storage

  • Action: Place the sealed halogenated waste container into a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Validation: Inspect the primary container for any signs of pressure buildup, crystallization around the cap, or vapor leaks. Ensure the SAA is actively ventilated.

Step 4: Professional Incineration Transfer

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Validation: The EHS manifest must confirm the waste is slated for high-temperature rotary kiln incineration equipped with acid gas scrubbers (to neutralize the HCl generated from the chlorine atoms) [3].

Operational Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring strict adherence to environmental safety standards.

WasteWorkflow Gen Waste Generation (Halogenated Sulfonamide) Seg Segregation (Halogenated Organic Stream) Gen->Seg Store Temporary Storage (Secondary Containment) Seg->Store Disp Professional Incineration (Acid Gas Scrubbing) Store->Disp

Figure 1: Standardized disposal workflow for halogenated organic laboratory waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Hazardous Waste Management System: General Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Incineration of Hazardous Waste Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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